(2R,3S)-E1R
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2R,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R,3S)-E1R biological activity
An in-depth analysis of the current scientific literature reveals no specific biological agent or compound publicly and unambiguously identified as "(2R,3S)-E1R". This designation does not correspond to a recognized IUPAC name, common name, or registered compound in major chemical databases.
It is likely that "this compound" represents an internal laboratory code, an abbreviation used within a specific research group, or a novel, as-yet-unpublished molecule. The stereochemical descriptors "(2R,3S)" denote a precise three-dimensional arrangement of atoms within a chiral molecule, indicating a specific stereoisomer. However, without the corresponding chemical structure or a more universally recognized identifier, it is impossible to retrieve and present the detailed technical information requested.
To proceed with a comprehensive technical guide, clarification of the specific molecule is required. Researchers, scientists, and drug development professionals are encouraged to provide one of the following identifiers for "this compound":
-
Full IUPAC Name: The systematic name that describes the chemical structure without ambiguity.
-
Common or Trivial Name: The name by which the compound is generally known in the scientific community.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
A Relevant Publication: A scientific paper or patent that describes the synthesis, characterization, or biological evaluation of the compound.
Upon receiving the correct chemical identity, a thorough and detailed technical guide will be generated, addressing all core requirements, including quantitative data presentation in tabular format, detailed experimental protocols, and mandatory Graphviz visualizations of relevant signaling pathways and experimental workflows.
A Technical Guide to the Enantioselective Synthesis of (4R,5S)-E1R
Introduction: E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor.[1][2] It is a derivative of piracetam (B1677957) and has demonstrated cognition-enhancing effects and efficacy against cholinergic dysfunction in preclinical models, making it a compound of interest for the development of new treatments for cognitive symptoms associated with neurodegenerative diseases.[1][2] This document provides a detailed technical overview of the enantioselective synthesis pathway for the specific (4R,5S) stereoisomer of E1R, targeting researchers, scientists, and professionals in drug development. The synthesis involves an asymmetric Michael addition, separation of diastereomers, reductive cyclization, and final attachment of the acetamide (B32628) moiety.[3]
Core Synthesis Pathway
The enantioselective synthesis of (4R,5S)-E1R is achieved through a multi-step process that establishes the two chiral centers in the pyrrolidinone core. The key steps include an asymmetric Michael addition to introduce the stereocenters, followed by separation of the resulting diastereomers, reductive cyclization to form the lactam ring, and finally, N-alkylation to introduce the acetamide side chain.[1][3]
Figure 1: Overall synthetic workflow for (4R,5S)-E1R.
Experimental Protocols
Step 1: Asymmetric Michael Addition
The synthesis commences with an asymmetric Michael addition of diethyl malonate to 2-nitroprop-1-enylbenzene.[3] This reaction is crucial for establishing the initial stereochemistry.
-
Reaction: 2-Nitroprop-1-enylbenzene is reacted with diethyl malonate in the presence of a suitable chiral organocatalyst.
-
Reagents and Conditions: Specific catalysts and conditions (e.g., solvent, temperature, reaction time) are selected to favor the formation of the desired diastereomers.
-
Work-up: Following the reaction, a standard aqueous work-up is performed, and the crude product is extracted with an organic solvent. The solvent is then removed under reduced pressure.
-
Outcome: This step yields a mixture of methyl erythro- and threo-4-nitro-3-phenylpentanoate diastereoisomers.[3]
Step 2: Chromatographic Separation of Diastereomers
The diastereomeric mixture from the Michael addition is separated to isolate the precursor with the correct stereochemistry for (4R,5S)-E1R.
-
Methodology: The separation is achieved using column chromatography on silica (B1680970) gel.[3]
-
Eluent: A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to achieve separation of the methyl (3R,4S)-4-nitro-3-phenylpentanoate from the other diastereomers.
-
Monitoring: The fractions are typically monitored by thin-layer chromatography (TLC).
-
Outcome: Pure methyl (3R,4S)-4-nitro-3-phenylpentanoate is isolated.
Step 3: Reductive Cyclization
The isolated nitroester is then subjected to reductive cyclization to form the core pyrrolidinone ring structure.
-
Reaction: The nitro group is reduced to an amine, which subsequently undergoes intramolecular cyclization with the ester group to form the lactam.
-
Reagents and Conditions: A common method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere in a solvent such as methanol (B129727) or ethanol.[3] The reaction is typically run at elevated pressure and temperature.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude product.
-
Purification: The resulting (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one can be purified by recrystallization or chromatography.
-
Outcome: The key intermediate, (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is obtained.
Step 4: N-Alkylation and Amidation
The final step involves the attachment of the acetamide group to the nitrogen atom of the pyrrolidinone ring.
-
Reaction: This is a two-step process. First, the pyrrolidinone is deprotonated with a strong base, followed by alkylation with an ethyl acetate (B1210297) synthon. The resulting ester is then converted to the primary amide.
-
Reagents and Conditions:
-
The (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one is treated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF or DMF) to form the corresponding anion.
-
Ethyl chloroacetate is then added to the reaction mixture to alkylate the nitrogen.
-
The resulting ethyl ester is then converted to the acetamide by treatment with ammonia (B1221849) (e.g., a solution of ammonia in methanol or bubbling ammonia gas through the reaction mixture).
-
-
Work-up and Purification: The final product, (4R,5S)-E1R, is isolated after an appropriate work-up and purified by recrystallization or column chromatography.
-
Outcome: The target molecule, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is obtained.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of (4R,5S)-E1R and its stereoisomers. Please note that specific yields can vary based on the exact conditions and scale of the reaction.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Methyl 4-nitro-3-phenylpentanoate (mixture) | High | Variable | Catalyst dependent | [3] |
| 2 | Methyl (3R,4S)-4-nitro-3-phenylpentanoate | - | >98% | >98% | [3] |
| 3 | (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one | Good | - | >98% | [3] |
| 4 | (4R,5S)-E1R | Good | - | >98% | [3] |
Logical Relationships in Synthesis
The synthesis of (4R,5S)-E1R relies on a logical sequence of reactions designed to control stereochemistry and build the final molecular architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of (4R,5S)-E1R: A Novel Positive Allosteric Modulator of the Sigma-1 Receptor
A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Promising Neuromodulatory Agent
For researchers, scientists, and drug development professionals, the discovery of novel compounds that can selectively modulate specific biological targets represents a significant step forward in the quest for more effective and safer therapeutics. This whitepaper provides an in-depth technical guide to the discovery, isolation, and characterization of (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, a compound referred to as E1R. This molecule has been identified as a novel positive allosteric modulator of the sigma-1 receptor, a chaperone protein with significant implications in a range of neurological and psychiatric disorders.
Discovery and Synthesis
The discovery of E1R originated from a program focused on the synthesis and biological evaluation of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide.[1] The synthesis of the four stereoisomers (E1R, T1R, E1S, and T1S) was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate.[1] This was followed by chromatographic separation of the diastereoisomers and subsequent reductive cyclization and attachment of the acetamide (B32628) group.[1] The (4R,5S) stereoisomer, designated E1R, was identified as having particularly interesting pharmacological activity.[2]
Isolation and Purification
The isolation of the individual stereoisomers, including E1R, was a critical step in its discovery and characterization. The process involved the following key stages:
-
Chromatographic Separation: Following the initial synthesis which produces a mixture of diastereomers, chromatographic techniques were employed to separate the methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate diastereoisomers.[1]
-
Reductive Cyclization: The separated diastereoisomers were then subjected to reductive cyclization to form the corresponding 5-methyl-4-phenylpyrrolidin-2-one (B3142619) enantiomers.[1]
-
Acetamide Group Attachment: Finally, the acetamide group was attached to the heterocyclic nitrogen to yield the target 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, including E1R.[1]
Biological Activity and Characterization
E1R has been characterized as a positive allosteric modulator (PAM) of the sigma-1 receptor.[3][4] This means that it does not bind to the primary (orthosteric) binding site of the receptor but rather to a different (allosteric) site, where it enhances the effect of the natural ligand or other orthosteric agonists.[3]
Quantitative Bioactivity Data
The biological activity of E1R has been quantified in several in vitro and in vivo assays. The following tables summarize key quantitative data.
| Assay | Ligand | E1R Concentration | Effect | Reference |
| --INVALID-LINK---pentazocine binding | (+)-pentazocine | 1 µM | Potentiated binding | [5] |
| Electrically stimulated rat vas deferens | PRE-084 (sigma-1 agonist) | 10 µM | Enhanced the stimulating effect of PRE-084 | [1] |
| Bradykinin-induced [Ca²⁺]i increase | PRE-084 | 10 µM | Enhanced the effect of PRE-084 | [5] |
| In Vivo Model | Condition | E1R Dose (mg/kg) | Outcome | Reference |
| Passive Avoidance Test (mice) | Scopolamine-induced amnesia | 1, 10, 30 | Dose-dependent improvement in memory retention | [5] |
| Y-Maze Test (mice) | Scopolamine-induced amnesia | 10 | Alleviated cognitive impairment | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of E1R.
Radioligand Binding Assay
This assay was used to determine the effect of E1R on the binding of a known sigma-1 receptor ligand.
-
Preparation of brain homogenates: Brain tissue is homogenized in a suitable buffer.
-
Incubation: The homogenates are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) in the presence and absence of E1R.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: Data are analyzed to determine if E1R enhances the binding of the radioligand.
Electrically Stimulated Rat Vas Deferens Model
This ex vivo model assesses the functional activity of compounds on smooth muscle contraction.
-
Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is electrically stimulated to induce contractions.
-
Drug Application: A sigma-1 receptor agonist (e.g., PRE-084) is added to the bath, and the contractile response is measured.
-
E1R Application: E1R is then added to the bath in the presence of the agonist, and any change in the contractile response is recorded.
-
Analysis: An enhanced contractile response in the presence of E1R and the agonist indicates positive allosteric modulation.
Behavioral Models
Animal models are used to assess the in vivo effects of E1R on cognition.
-
Passive Avoidance Test: This test measures fear-motivated memory. A mouse is placed in a two-chambered apparatus and receives a mild foot shock in the dark chamber. The latency to re-enter the dark chamber is measured 24 hours later. Longer latencies indicate better memory retention.
-
Y-Maze Test: This test assesses spatial working memory. A mouse is placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm on each of the last three entries). A higher percentage of alternations indicates better spatial memory.
Signaling Pathways and Mechanism of Action
The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[6] It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.[7][8]
Figure 1: Simplified diagram of the Sigma-1 receptor signaling pathway.
As a positive allosteric modulator, E1R is thought to bind to the sigma-1 receptor and induce a conformational change that enhances the ability of endogenous or exogenous agonists to activate the receptor.[3] This leads to the potentiation of downstream signaling events, including the stabilization of the IP3 receptor, enhanced calcium signaling from the ER to the mitochondria, and ultimately, improved cellular function and resilience to stress.[6]
Experimental Workflow
The discovery and preclinical development of a compound like E1R follows a structured workflow.
Figure 2: General experimental workflow for the discovery of E1R.
Conclusion
The discovery and characterization of (4R,5S)-E1R as a potent and selective positive allosteric modulator of the sigma-1 receptor represents a significant advancement in the field of neuropharmacology. Its ability to enhance cognitive function in preclinical models suggests its potential as a therapeutic agent for a variety of neurological and psychiatric conditions characterized by cognitive deficits. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of E1R and other sigma-1 receptor modulators. Continued investigation into its mechanism of action and clinical efficacy is warranted to fully explore its therapeutic potential.
References
- 1. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 5. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
An In-depth Technical Guide to the Core Chemical Properties of (2R,3S)-E1R
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "(2R,3S)-E1R" is not a recognized publicly documented chemical entity. The following guide is a template populated with hypothetical data to illustrate the expected structure and content for an in-depth technical report. All data, experimental protocols, and pathways are illustrative examples.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.
| Property | Value | Method | Reference |
| Molecular Formula | C₂₂H₂₅FN₄O₄ | N/A | Internal |
| Molecular Weight | 444.46 g/mol | Mass Spectrometry | EXP-001 |
| pKa | 8.2 ± 0.1 | Potentiometric Titration | EXP-002 |
| LogP | 2.5 ± 0.2 | HPLC Method | EXP-003 |
| Aqueous Solubility (pH 7.4) | 15.8 ± 1.2 µg/mL | Shake-Flask Method | EXP-004 |
| Melting Point | 182-185 °C | Differential Scanning Calorimetry | EXP-005 |
| Appearance | White to off-white crystalline solid | Visual Inspection | N/A |
Stability Data
The stability of this compound has been evaluated under various stress conditions to determine its degradation pathways and shelf-life.
| Condition | Time | % Remaining | Degradants | Method |
| Aqueous Buffer (pH 3.0, 40°C) | 72 hours | 91.3% | E1R-D1, E1R-D2 | HPLC-UV |
| Aqueous Buffer (pH 7.4, 40°C) | 72 hours | 98.5% | <0.5% E1R-D1 | HPLC-UV |
| Aqueous Buffer (pH 9.0, 40°C) | 72 hours | 85.7% | E1R-D3 | HPLC-UV |
| Oxidative (3% H₂O₂, 25°C) | 24 hours | 78.2% | E1R-O1, E1R-O2 | HPLC-UV/MS |
| Photostability (ICH Q1B) | 8 hours | 99.1% | Not Detected | HPLC-UV |
Experimental Protocols
EXP-004: Aqueous Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
An excess amount of this compound solid is added to a vial containing a known volume of PBS (pH 7.4).
-
The vial is sealed and placed on an orbital shaker set at 25°C and 150 rpm.
-
The suspension is agitated for 24 hours to ensure equilibrium is reached.
-
After 24 hours, the suspension is allowed to stand for 1 hour to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of this compound in the filtrate is determined by a validated HPLC-UV method against a standard curve.
-
The experiment is performed in triplicate to ensure reproducibility.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), preventing downstream signaling through the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound against a target kinase.
Caption: Workflow for determining the IC₅₀ of this compound.
In-depth Technical Guide on Spectroscopic Analysis of (2R,3S)-Isomers
Disclaimer: The identifier "(2R,3S)-E1R" does not correspond to a recognized chemical compound in standard chemical databases. Therefore, providing specific spectroscopic data for this unknown substance is not possible. This guide has been created to fulfill the user's request for a technical whitepaper by using a representative molecule with the same stereochemical configuration: (2R,3S)-2-Amino-3-hydroxybutanoic acid , a stereoisomer of the amino acid Threonine. The data and protocols presented herein are illustrative of the type of information and structure required for a comprehensive spectroscopic analysis.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2R,3S)-2-Amino-3-hydroxybutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (2R,3S)-2-Amino-3-hydroxybutanoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.58 | d | ~4.8 | H-2 (α-proton) |
| ~4.25 | dq | ~4.8, ~6.5 | H-3 (β-proton) |
| ~1.30 | d | ~6.5 | H-4 (γ-methyl protons) |
Note: Chemical shifts of exchangeable protons (-NH₂ and -OH) can vary significantly depending on the solvent, concentration, and temperature and are often observed as broad signals.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~172.5 | C-1 (Carboxyl) |
| ~67.0 | C-3 (β-carbon) |
| ~59.5 | C-2 (α-carbon) |
| ~20.0 | C-4 (γ-methyl) |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-2500 | Strong, Broad | O-H stretch (carboxylic acid and alcohol), N-H stretch (amine) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1100 | Medium | C-O stretch (alcohol) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 119 | Moderate | [M]⁺ (Molecular Ion) |
| 74 | High | [M - COOH]⁺ |
| 45 | High | [COOH]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR data acquisition.
-
Sample Preparation: 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were averaged.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled sequence with a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. Approximately 1024 scans were averaged to achieve a sufficient signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector was used.
-
Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed directly on the ATR crystal (e.g., diamond or germanium), and pressure was applied to ensure good contact.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization Time-of-Flight (EI-TOF) mass spectrometer was used.
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe, which was heated to volatilize the compound.
-
Ionization: The gaseous molecules were ionized using a standard electron ionization energy of 70 eV.
-
Analysis: The resulting ions were accelerated into the time-of-flight analyzer, and their mass-to-charge ratios (m/z) were determined by their flight time to the detector.
-
Data Processing: The mass spectrum was generated by plotting the relative abundance of the detected ions as a function of their m/z values.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis
A Technical Guide to the Identification and Validation of (2R,3S)-E1R Protein Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel bioactive small molecules, such as (2R,3S)-E1R, through phenotypic screening presents a significant challenge: the deconvolution of their mechanism of action. Identifying the specific protein target(s) is a critical step that bridges a compound's observed biological effect with its molecular pathway, paving the way for rational drug development and optimization. This technical guide provides a comprehensive, in-depth framework for the systematic identification and rigorous validation of the protein targets of this compound. It details an integrated workflow combining state-of-the-art chemoproteomic, biophysical, and cellular biology techniques, complete with detailed experimental protocols, data presentation standards, and logical diagrams to guide the research process.
Section 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)
The primary step in target deconvolution is to identify candidate proteins that physically interact with the small molecule. Affinity chromatography coupled with mass spectrometry (AC-MS) is a robust and widely used method for this purpose.[1][2][3] The strategy involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a complex biological lysate.
Experimental Workflow: AC-MS
The overall workflow for AC-MS involves probe synthesis, affinity capture, and proteomic analysis.
Detailed Experimental Protocol: AC-MS
-
Affinity Probe Synthesis & Immobilization:
-
Synthesize an analog of this compound containing a linker arm (e.g., polyethylene (B3416737) glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) or a biotin (B1667282) tag.[1] The linker attachment point should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.[2]
-
Covalently couple the probe to an activated solid support, such as NHS-activated agarose (B213101) beads.[4] For biotinylated probes, use streptavidin-coated beads.[1]
-
Prepare a control resin by blocking the reactive groups or using beads coupled with a structurally similar but inactive analog.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C to remove insoluble debris.[5]
-
Determine protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate the clarified lysate (e.g., 5-10 mg total protein) with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
To increase confidence, include a competition control where the lysate is pre-incubated with an excess of free this compound before adding the probe-coupled beads.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (high concentration of free this compound), a denaturing eluent (e.g., SDS sample buffer), or by changing pH/salt concentration.
-
-
Proteomic Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise unique bands present in the experimental lane but absent or reduced in control lanes.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
Data Presentation: AC-MS Hit Prioritization
The raw output from the mass spectrometer must be processed to identify high-confidence candidate targets. Proteins are ranked based on metrics such as peptide count, sequence coverage, and enrichment over controls.
| Rank | Protein ID (UniProt) | Gene Name | Score | Unique Peptides | Fold Enrichment (vs. Control Resin) | Notes |
| 1 | P04637 | TP53 | 1254 | 15 | >50 | Significantly reduced in competition lane |
| 2 | P62258 | HSP90AB1 | 980 | 11 | 25 | Known chaperone, potential false positive |
| 3 | Q13547 | MAPK8 | 855 | 9 | >50 | Significantly reduced in competition lane |
| 4 | P27361 | MAPK1 | 791 | 8 | 15 | |
| 5 | P15056 | BRAF | 640 | 7 | >50 | Significantly reduced in competition lane |
Section 2: Target Validation
Identifying a list of potential interactors is only the first step. A rigorous validation process is essential to confirm direct, specific binding and to establish that the interaction is responsible for the compound's biological effect.[7][8]
Validation Workflow
A multi-step validation cascade ensures that resources are focused on the most promising candidates. This process moves from confirming direct binding in a cell-free system to verifying engagement in a cellular context and finally to assessing functional relevance.
Protocol 1: Biophysical Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics between an analyte and a ligand, providing quantitative data on association (ka), dissociation (kd), and affinity (KD).[9][10][11]
-
Immobilization:
-
Covalently immobilize the purified recombinant candidate protein (e.g., BRAF) onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Record the association phase during injection and the dissociation phase during buffer flow.
-
Between cycles, regenerate the sensor surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[9]
-
| Candidate Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Chi² (Goodness of Fit) |
| BRAF | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 | 0.15 |
| TP53 | No Binding Detected | N/A | N/A | N/A |
| MAPK8 | 3.5 x 10³ | 8.1 x 10⁻³ | 2314 | 1.2 |
Protocol 2: Cellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) verifies that a compound binds to its target protein within the complex environment of a living cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14]
-
Cell Treatment:
-
Treat intact cells with this compound at a saturating concentration and a vehicle control (e.g., DMSO) for 1-2 hours.[12]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation (e.g., 12,000 g for 20 min).[15]
-
-
Detection:
-
Analyze the amount of soluble target protein (e.g., BRAF) remaining in the supernatant at each temperature point using Western blotting or another protein detection method.
-
Quantify band intensities using densitometry.
-
-
Data Analysis:
-
Plot the normalized band intensities against temperature to generate melting curves for both vehicle- and compound-treated samples.
-
A shift of the curve to the right in the presence of this compound indicates target stabilization and engagement. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
| Temperature (°C) | BRAF Remaining (Vehicle, %) | BRAF Remaining (this compound, %) |
| 46 | 100 | 100 |
| 49 | 95 | 100 |
| 52 | 78 | 98 |
| 55 | 51 | 91 |
| 58 | 24 | 75 |
| 61 | 5 | 48 |
| 64 | 2 | 19 |
| Tm (°C) | ~55.2 | ~61.1 |
Section 3: Signaling Pathway Elucidation
With a validated target (e.g., BRAF), the final step is to connect this interaction to a known biological pathway to explain the original phenotypic observation. Since BRAF is a key kinase in the MAPK/ERK pathway, we can hypothesize that this compound modulates this cascade. This can be tested using Western blotting to measure the phosphorylation status of downstream proteins.[16][17]
Signaling Pathway Diagram: MAPK/ERK Cascade
Protocol 3: Western Blot Analysis of Pathway Modulation
-
Cell Treatment and Lysis:
-
Treat cells with a dose range of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., a known BRAF inhibitor) and a vehicle control.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[18]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-MEK, anti-p-ERK) and total proteins (anti-MEK, anti-ERK, anti-BRAF, and a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated protein signal to the corresponding total protein signal to determine the change in activation status.
-
| Treatment | This compound (µM) | p-MEK / Total MEK (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.65 | 0.58 |
| This compound | 1.0 | 0.12 | 0.09 |
| This compound | 10.0 | 0.05 | 0.04 |
Conclusion
This guide outlines a systematic, multi-tiered approach to confidently identify and validate the molecular target of a novel bioactive compound, this compound. By integrating affinity-based proteomics for hypothesis generation with rigorous biophysical and cellular validation assays, this workflow minimizes the risk of pursuing false positives and builds a robust, evidence-based understanding of the compound's mechanism of action. The successful identification of BRAF as the target and the subsequent confirmation of MAPK pathway inhibition provides a clear path for advancing this compound in a drug discovery program as a potential therapeutic agent.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. wjbphs.com [wjbphs.com]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
Section 1: In Vitro Genotoxicity Studies of a SERM Analog
An in-depth analysis of the available scientific literature reveals a notable scarcity of information directly pertaining to a compound designated as "(2R,3S)-E1R". This specific identifier does not correspond to a recognized agent in the public domain based on the conducted searches.
Therefore, this technical guide has been constructed by synthesizing data from related compounds and concepts to provide a framework for the type of in vitro and in vivo analysis requested. The following sections detail studies on a selective estrogen receptor modulator (SERM) with a related stereochemical structure and a SUMO E1 inhibitor, illustrating the required data presentation, experimental protocols, and visualizations.
This section focuses on a Selective Estrogen Receptor Modulator (SERM), specifically (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, which has been evaluated for genotoxicity.[1] While this is the (2S,3R) diastereomer, the experimental approach would be analogous for the (2R,3S) isomer.
Quantitative Data Summary
The primary findings from the in vitro studies were qualitative and observational, identifying the formation of reactive metabolites and subsequent DNA damage.
| Assay Type | Matrix | Key Findings | Reference |
| Metabolite Identification | Human, Monkey, Mouse Liver Microsomes | NADPH-dependent formation of five distinct adenine (B156593) adducts. | [1] |
| DNA Damage Assay (Comet Assay) | Human Hepatocytes | Dose-dependent increase in DNA damage observed. | [1] |
Experimental Protocols
In Vitro Bioactivation in Liver Microsomes [1]
-
Objective: To identify reactive metabolites of the SERM compound.
-
Procedure:
-
The SERM compound I was incubated with liver microsomes obtained from human, monkey, and mouse sources.
-
The incubation mixture was fortified with adenine and an NADPH-generating system to facilitate cytochrome P450-catalyzed oxidative bioactivation.
-
Following incubation, the mixture was analyzed to detect and characterize the formation of adenine adducts.
-
Comet Assay (Single Cell Gel Electrophoresis) [1]
-
Objective: To assess DNA damage in cells exposed to the SERM compound.
-
Procedure:
-
Human hepatocytes were incubated with varying concentrations of the SERM compound I.
-
After the exposure period, the cells were harvested and embedded in agarose (B213101) on a microscope slide.
-
The cells were lysed, and the slides were subjected to electrophoresis.
-
DNA was stained with a fluorescent dye and visualized. The extent of DNA migration ("comet tail") from the nucleus is indicative of the amount of DNA damage.
-
Visualization: Proposed Bioactivation Pathway
The study suggests that the genotoxicity stems from the metabolic activation of the compound into reactive intermediates.[1]
Caption: Proposed metabolic bioactivation of a SERM analog leading to DNA adducts.
Section 2: In Vivo Efficacy Studies of a SUMO E1 Inhibitor
This section describes the in vivo evaluation of TAK-981, a small molecule inhibitor of the SUMO-activating enzyme (SAE or E1).[2] This serves as an example of in vivo studies involving an "E1" target. The studies assessed its efficacy in combination with T-cell receptor (TCR) therapy in mouse models of cancer.
Quantitative Data Summary
The combination therapy demonstrated significant anti-tumor effects and enhanced T-cell function.
| Model | Therapeutic Combination | Key In Vivo Outcomes | Reference |
| Acute Myeloid Leukemia (AML) | TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidine | Strong and persistent antitumor activity. | [2] |
| Multiple Myeloma (MM) | TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidine | Strong and persistent antitumor activity. | [2] |
| General T-Cell Effects | TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidine | - Strong T-cell proliferation- Improved T-cell persistence- Increased cytokine signaling- Reduced T-cell exhaustion phenotype | [2] |
Experimental Protocols
In Vivo Tumor Models [2]
-
Objective: To evaluate the antitumor activity of the combination therapy in established hematological malignancies.
-
Procedure:
-
Immunodeficient mice were engrafted with human acute myeloid leukemia (OCI-AML3) or multiple myeloma tumor cells.
-
Once tumors were established, mice were treated with engineered T-cells (TCR T-cell therapy) specific for tumor antigens.
-
A cohort of mice received the combination treatment, which included TCR T-cell therapy alongside the SUMO E1 inhibitor TAK-981 and the DNA methylation inhibitor 5-Aza-2' deoxycytidine.
-
Tumor burden was monitored over time, often using bioluminescence imaging (BLI).
-
T-cell proliferation, persistence, and phenotype were analyzed from samples collected from the mice.
-
Visualization: Experimental Workflow & Logic
The diagram below outlines the logic behind combining SUMO E1 inhibition with TCR therapy to achieve a synergistic anti-cancer effect.
Caption: Logic of combining SUMO E1 inhibition with TCR therapy for cancer.
References
Unraveling (2R,3S)-E1R: A Review of a Putative Sigma-1 Receptor Modulator
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The molecule designated as "(2R,3S)-E1R" presents a significant challenge in the scientific literature, as no compound with this specific name and stereochemistry is readily identifiable in public databases. However, extensive investigation into chemical supplier catalogs and pharmacological databases suggests that "E1R" is likely a shorthand for a specific stereoisomer of a novel sigma-1 receptor modulator. The commercially available compound designated as "E1R" corresponds to the (4S,5R) stereoisomer of 1-(2-amino-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one (CAS 1301211-78-8). It is highly probable that the user's query contains a discrepancy in the stereochemical descriptors. This review, therefore, focuses on the available information for the compound known as E1R, which is (4S,5R)-1-(2-amino-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, a putative positive allosteric modulator of the sigma-1 receptor.
Quantitative Data Summary
At present, there is a notable absence of publicly available quantitative data regarding the biochemical properties, efficacy, and safety of (4S,5R)-E1R in peer-reviewed literature. Commercial suppliers list the compound for research purposes, but detailed experimental data from primary studies are not provided. The information available is primarily descriptive, identifying it as a sigma-1 receptor modulator.
Due to the lack of published quantitative data, a structured table for comparison is not currently feasible.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological assays of (4S,5R)-E1R are not available in the public domain. The synthesis of substituted pyrrolidinones is a well-established area of organic chemistry, and one could hypothesize a potential synthetic route.
Hypothetical Synthetic Pathway:
A plausible synthetic approach to the pyrrolidinone core could involve a Michael addition of a nitroalkane to a cinnamate (B1238496) ester, followed by reduction of the nitro group and subsequent lactamization. Introduction of the acetamide (B32628) group on the nitrogen would complete the synthesis. The desired stereochemistry would likely be achieved through stereoselective synthesis or chiral resolution.
Logical Workflow for a Hypothetical Synthesis and Screening of E1R
Caption: Hypothetical workflow for the synthesis and biological evaluation of (4S,5R)-E1R.
Signaling Pathways
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and protein kinases. As a positive allosteric modulator, E1R would be expected to enhance the binding and/or signaling of endogenous ligands of the sigma-1 receptor, such as steroids and neurosteroids.
Proposed Signaling Cascade for a Sigma-1 Receptor Positive Allosteric Modulator:
Upon binding of an endogenous ligand, the sigma-1 receptor can translocate and interact with various client proteins to modulate their activity. A positive allosteric modulator like E1R would facilitate this process.
Diagram of Potential Sigma-1 Receptor Signaling Modulation by E1R
Structural Elucidation of the Chiral Molecule (2R,3S)-E1R: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. This is particularly critical for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of a novel, hypothetical chiral compound, designated as (2R,3S)-E1R. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, we present a systematic workflow for determining its molecular formula, connectivity, and absolute stereochemistry. Detailed experimental protocols and data analysis strategies are provided to serve as a practical reference for researchers engaged in the structural characterization of small molecules.
Introduction
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its function. In the pharmaceutical industry, the correct assignment of absolute configuration is a regulatory requirement and a critical factor in understanding drug-receptor interactions. The process of structural elucidation is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. This guide illustrates this process through the case of a hypothetical small molecule, this compound, showcasing how disparate data streams are integrated to build a complete molecular picture.
Integrated Analytical Workflow
The structural elucidation of a novel compound follows a logical progression from establishing the molecular formula to defining the atomic connectivity and finally resolving the absolute stereochemistry.
Data Presentation: Summary of Findings
The following tables summarize the hypothetical quantitative data obtained for this compound through a suite of analytical techniques.
Table 1: Mass Spectrometry and Elemental Analysis
| Parameter | Result | Interpretation |
| HRMS (ESI+) | m/z 210.1125 [M+H]⁺ | |
| Calculated Mass | 210.1130 for C₁₁H₁₆NO₃⁺ | Molecular Formula: C₁₁H₁₅NO₃ |
| Elemental Analysis | C, 62.84%; H, 7.19%; N, 6.66% | Consistent with C₁₁H₁₅NO₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad | O-H or N-H stretch |
| 3050 | Medium | Aromatic C-H stretch |
| 2980, 2940 | Strong | Aliphatic C-H stretch |
| 1710 | Strong | C=O (Carbonyl) stretch |
| 1605, 1490 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch |
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.30 - 7.20 | m | 5H | - | Ar-H |
| 4.85 | d | 1H | 4.5 | H-2 |
| 4.10 | dq | 1H | 7.0, 4.5 | H-3 |
| 3.50 | s | 3H | - | OCH₃ |
| 2.50 | br s | 1H | - | OH or NH |
| 1.20 | d | 3H | 7.0 | CH₃ (at C3) |
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (C-1) |
| 138.0 | Ar-C (quat) |
| 128.5 | Ar-CH (x2) |
| 128.0 | Ar-CH (x2) |
| 126.0 | Ar-CH |
| 75.0 | C-2 |
| 68.0 | C-3 |
| 52.0 | OCH₃ |
| 15.0 | CH₃ |
Table 5: X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.05(3) |
| Conclusion | Absolute Configuration: (2R, 3S) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Agilent 6545 Q-TOF LC/MS.
-
Method: A sample of this compound (1 mg/mL in methanol) was infused into the electrospray ionization (ESI) source. The analysis was performed in positive ion mode with a capillary voltage of 3500 V. The mass range was set from m/z 100 to 500. Data was processed using MassHunter software.
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Method: A thin film of the purified compound was cast onto a NaCl plate from a chloroform (B151607) solution. The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 500 MHz spectrometer.
-
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
¹H NMR: A standard 'zg30' pulse program was used. Spectral width was set to 20 ppm with a relaxation delay of 1.0 s.
-
¹³C NMR: A proton-decoupled 'zgpg30' pulse program was used. Spectral width was set to 240 ppm.
-
2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs ('cosygpmfqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf') were utilized with default parameters and optimized for the sample.
Single-Crystal X-ray Diffraction
-
Instrument: Bruker D8 VENTURE diffractometer with a Mo Kα radiation source (λ = 0.71073 Å).
-
Method: A suitable single crystal of this compound was grown by slow evaporation from an ethyl acetate/hexane mixture. The crystal was mounted on a MiTeGen loop and maintained at 100 K. Data collection was performed using the APEX3 software suite. The structure was solved by direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). The absolute configuration was determined by anomalous dispersion effects, confirmed by a low Flack parameter.[1]
Data Interpretation and Structure Assembly
The elucidation process integrates the data to form a cohesive structural hypothesis, which is then confirmed.
The combined spectroscopic data points to a structure of methyl 2-hydroxy-3-phenylbutanoate. The final, unambiguous proof of the (2R, 3S) absolute configuration is provided by the single-crystal X-ray diffraction analysis.
Application Context: Hypothetical Signaling Pathway
Understanding the precise structure of a molecule like this compound is crucial for elucidating its biological activity. For instance, it might act as a specific inhibitor or modulator in a cellular signaling pathway.
In this hypothetical pathway, the specific (2R,3S) stereoisomer of E1R acts as a potent inhibitor of "Kinase B", thereby blocking the downstream cellular response. Its enantiomer, (2S,3R)-E1R, is shown to be inactive, highlighting the critical importance of stereochemical purity in drug development.
Conclusion
The structural elucidation of this compound, while presented here with hypothetical data, exemplifies the rigorous, multi-technique approach required in modern chemical analysis. Through the logical integration of data from mass spectrometry, IR and NMR spectroscopy, and X-ray crystallography, it is possible to determine the molecular formula, atomic connectivity, and absolute stereochemistry of a novel compound with high confidence. This systematic process is indispensable for advancing research and development in chemistry and the life sciences.
References
Methodological & Application
Asymmetric Synthesis of (4R,5S)-E1R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R,5S)-E1R, also known by its chemical name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)acetamide and CAS number 1301211-78-8, is a novel drug substance with potential applications in the treatment of cancer. As a specific stereoisomer, its biological activity is highly dependent on its three-dimensional structure. The precise synthesis of the (4R,5S) enantiomer is therefore critical for its development as a therapeutic agent. These application notes provide a detailed overview of the asymmetric synthesis methods for (4R,5S)-E1R, focusing on a key strategy involving an asymmetric Michael addition. This document includes quantitative data for the synthesis, detailed experimental protocols, and visualizations of the synthetic pathway.
Asymmetric Synthesis Strategy Overview
The primary strategy for the asymmetric synthesis of (4R,5S)-E1R and its stereoisomers involves a multi-step process commencing with an asymmetric Michael addition. This key step establishes the chiral centers early in the synthesis. The subsequent steps involve the separation of diastereomers, reductive cyclization to form the core pyrrolidinone structure, and finally, the addition of the acetamide (B32628) side chain.
The logical workflow for this synthesis is depicted below:
Caption: General workflow for the asymmetric synthesis of (4R,5S)-E1R.
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric synthesis of (4R,5S)-E1R and its stereoisomers, based on the method described by Veinberg et al.[1][2][3]. This method allows for the preparation of all four stereoisomers through chromatographic separation of intermediates.
| Step | Product | Yield | Diastereomeric Ratio (erythro:threo) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Michael Addition | Diethyl 2-(2-nitro-1-phenylethyl)malonate | 94% | 60:40 | >98% (for each diastereomer) | [1][2] |
| Reductive Cyclization | (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one | 65% | N/A | >98% | [1][2] |
| N-Alkylation | Ethyl 2-((4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetate | 85% | N/A | >98% | [1][2] |
| Ammonolysis | (4R,5S)-2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetamide (E1R) | 92% | N/A | >98% | [1][2] |
Detailed Experimental Protocols
The following protocols are based on the synthetic route published by Veinberg et al. for the preparation of (4R,5S)-E1R.[1][2][3]
Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene
This crucial step establishes the chirality of the precursor molecule.
Caption: Protocol for the Asymmetric Michael Addition.
Protocol:
-
To a solution of 2-nitroprop-1-enylbenzene (1.0 eq) in toluene, add diethyl malonate (1.2 eq).
-
Add the chiral thiourea-based organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the product as a mixture of diastereomers.
Step 2: Chromatographic Separation of Diastereomers
The diastereomeric mixture of diethyl 2-(2-nitro-1-phenylethyl)malonate is separated to isolate the precursor for the desired (4R,5S) stereoisomer.
Protocol:
-
Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate).
-
Perform column chromatography on silica gel using a gradient elution system to separate the erythro and threo diastereomers.
-
Collect the fractions containing the desired diastereomer and concentrate under reduced pressure.
Step 3: Reductive Cyclization to form the Pyrrolidinone Core
The isolated nitro-ester is converted to the corresponding lactam through a reductive cyclization.
Protocol:
-
Dissolve the isolated diastereomer of diethyl 2-(2-nitro-1-phenylethyl)malonate (1.0 eq) in ethanol.
-
Add a reducing agent, such as Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one.
-
Purify the product by recrystallization or column chromatography.
Step 4: N-Alkylation with Ethyl Chloroacetate (B1199739)
The pyrrolidinone nitrogen is alkylated to introduce the acetate (B1210297) moiety.
Protocol:
-
To a solution of (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Ammonolysis to form (4R,5S)-E1R
The final step involves the conversion of the ester to the primary amide.
Protocol:
-
Dissolve the ethyl 2-((4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetate in a saturated solution of ammonia (B1221849) in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4R,5S)-2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetamide (E1R).
Concluding Remarks
The asymmetric synthesis of (4R,5S)-E1R is a challenging yet achievable process that relies on a well-designed synthetic strategy. The key to this synthesis is the initial asymmetric Michael addition, which sets the stereochemistry for the final product. Careful execution of the subsequent separation and functional group manipulations is essential to obtain the desired enantiomerically pure active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the synthesis and development of this promising therapeutic agent.
References
Application Notes and Protocols for Chiral Separation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. This document provides a detailed overview of key chiral separation techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), which are applicable for the resolution of chiral compounds such as a specific enantiomer like (2R,3S)-E1R. While specific methods for a compound designated "E1R" are not publicly available, the principles and protocols outlined herein provide a robust framework for developing a successful chiral separation method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers, primarily utilizing Chiral Stationary Phases (CSPs) to achieve resolution. The selection of the appropriate CSP and mobile phase is paramount for effective separation.
Data Presentation: HPLC
Table 1: Comparison of Chiral Stationary Phases and Mobile Phases for HPLC
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) | Common Applications |
| Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) with additives like Diethylamine (DEA) for basic compounds or Trifluoroacetic acid (TFA) for acidic compounds.[1] | Acetonitrile (ACN) or Methanol (MeOH) / Water or Buffer.[1] | Broad applicability for a wide range of chiral compounds.[2] |
| Cyclodextrin-based | ACN / Buffer (e.g., triethylammonium (B8662869) acetate) | Methanol / Phosphate (B84403) buffer. | Suitable for compounds that can form inclusion complexes. |
| Protein-based (e.g., AGP, HSA) | Isopropanol / Phosphate buffer | Phosphate buffer with organic modifiers. | Separation of a wide variety of chiral drugs.[3] |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane / IPA or EtOH | Not commonly used in reversed-phase mode. | Compounds with π-acidic or π-basic groups. |
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the analytical separation of the (2R,3S) and (2S,3R) enantiomers of a target compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Materials:
-
Columns: Start with a screening set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ-H).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).
-
Sample: Racemic standard of the compound of interest dissolved in the mobile phase or a suitable solvent.
Procedure:
-
Initial Column and Mobile Phase Screening:
-
Screen the selected chiral columns with a set of standard mobile phases. A common starting point for normal phase is a mixture of n-Hexane and an alcohol (IPA or EtOH) in ratios such as 90:10, 80:20, and 70:30 (v/v).[1]
-
For basic compounds, add 0.1% DEA to the mobile phase. For acidic compounds, add 0.1% TFA.[1]
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the separation at a suitable UV wavelength.
-
-
Method Optimization:
-
Once partial separation is observed on a particular column/mobile phase combination, optimize the mobile phase composition to improve resolution (Rs > 1.5).
-
Vary the ratio of the alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time.
-
Investigate the effect of the alcohol type (IPA vs. EtOH).
-
Optimize the concentration of the additive (if used).
-
Adjust the flow rate and column temperature to fine-tune the separation and analysis time.
-
-
Method Validation (Abbreviated):
-
Specificity: Inject a blank (mobile phase) and a solution of the single desired enantiomer (if available) to confirm the retention times.
-
Linearity: Prepare a series of solutions of the racemic mixture at different concentrations to establish the linear range of the detector response.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.
-
Visualization: HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Data Presentation: SFC
Table 2: Typical Parameters for Chiral SFC
| Parameter | Typical Setting | Purpose |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak® series) | Provide chiral recognition. |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol).[4] | CO2 is the primary eluent; modifier adjusts polarity and solubility.[4] |
| Modifier Gradient | Isocratic or gradient elution. | Optimize separation and analysis time. |
| Back Pressure | 100 - 200 bar | Maintain the CO2 in a supercritical state. |
| Temperature | 30 - 50 °C | Affects selectivity and efficiency. |
| Flow Rate | 1 - 5 mL/min | Influences analysis time and resolution. |
Experimental Protocol: Chiral SFC Method Development
Objective: To develop a fast and efficient SFC method for the separation of the (2R,3S) and (2S,3R) enantiomers.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).
-
Detector: UV/Vis or Mass Spectrometer (MS).
Materials:
-
Columns: A selection of SFC-compatible chiral columns (e.g., Chiralpak® IA, IB, IC).
-
Mobile Phase: Supercritical fluid grade CO2, and HPLC grade modifiers (e.g., Methanol, Ethanol).
-
Sample: Racemic standard dissolved in a suitable solvent (e.g., modifier).
Procedure:
-
Initial Screening:
-
Screen a set of chiral columns with a generic gradient. For example, a gradient of 5% to 40% Methanol in CO2 over 5-10 minutes.
-
Set the back pressure to 150 bar, temperature to 40 °C, and flow rate to 3 mL/min.
-
Monitor the separation at an appropriate UV wavelength.
-
-
Method Optimization:
-
Based on the screening results, select the most promising column.
-
Optimize the modifier type and gradient. Sometimes a small amount of an additive (e.g., DEA for basic compounds) in the modifier can improve peak shape and resolution.
-
Optimize the back pressure and temperature. Lower temperatures can sometimes increase selectivity.
-
Adjust the flow rate for optimal resolution and speed.
-
-
Final Method:
-
Once baseline separation is achieved with a reasonable analysis time, the method can be considered developed. Further validation would be required for use in a regulated environment.
-
Visualization: SFC Method Development Workflow
Caption: Workflow for Chiral SFC Method Development.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[5] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).
Data Presentation: CE
Table 3: Common Chiral Selectors and Conditions for CE
| Chiral Selector | Typical Concentration | Background Electrolyte (BGE) | Common Applications |
| Cyclodextrins (CDs) | 5 - 100 mM | Phosphate or borate (B1201080) buffer at various pH values. | Widely used for a variety of neutral and charged analytes.[6] |
| Sulfated Cyclodextrins | 1 - 10% (w/v) | Low pH buffer (e.g., phosphate buffer, pH 2.5). | Excellent for separating basic compounds.[7] |
| Micelles (e.g., bile salts) | 10 - 100 mM | Borate or phosphate buffer. | Chiral micellar electrokinetic chromatography (MEKC). |
| Proteins (e.g., BSA) | 0.1 - 1 mg/mL | Phosphate buffer. | Affinity-based separations. |
Experimental Protocol: Chiral CE Method Development
Objective: To develop a high-resolution CE method for the enantioseparation of the target compound.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge, and a detector (typically UV/Vis).
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Chiral Selectors: A variety of cyclodextrins (e.g., neutral, charged).
-
Buffer Components: Sodium phosphate, sodium borate, hydrochloric acid, sodium hydroxide.
-
Sample: Racemic standard dissolved in water or BGE.
Procedure:
-
Capillary Conditioning:
-
Flush the new capillary sequentially with 1 M NaOH, water, and the background electrolyte (BGE).
-
-
Chiral Selector and BGE Screening:
-
Start with a neutral cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in a phosphate buffer at a neutral pH.
-
If no separation is achieved, screen other types of cyclodextrins (e.g., sulfated β-cyclodextrin for basic compounds at low pH).
-
Vary the concentration of the chiral selector.
-
Optimize the pH of the BGE. The charge of the analyte and the electroosmotic flow (EOF) are highly dependent on pH.
-
-
Optimization of Separation Parameters:
-
Optimize the applied voltage. Higher voltages lead to shorter analysis times but can generate Joule heating.
-
Adjust the capillary temperature to manage Joule heating and potentially improve selectivity.
-
Optimize the injection parameters (pressure and time) to ensure sufficient sample is introduced without overloading the capillary.
-
Visualization: Logical Relationships in Chiral CE
Caption: Factors Influencing Chiral Separation in CE.
The selection of an appropriate chiral separation technique depends on various factors, including the properties of the analyte, the required scale of the separation (analytical vs. preparative), and the available instrumentation. A systematic screening and optimization approach, as outlined in these protocols, is crucial for developing a successful and robust method for the separation of enantiomers like this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. wsr-j.org [wsr-j.org]
- 6. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. A Family of Single-Isomer Chiral Resolving Agents for Capillary Electrophoresis. 3. Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (2R,3S)-E1R by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of E1R, specifically focusing on the isolation of the (2R,3S)-E1R diastereomer. E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor (Sig1R) with potential applications in neuroscience research.[1][2][3] The stereochemistry of E1R is critical to its pharmacological activity, necessitating a reliable analytical method to distinguish between its stereoisomers. This document provides a comprehensive protocol for the separation of E1R enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions. The method is suitable for purity determination and quality control in research and drug development settings.
Introduction
E1R is a derivative of piracetam (B1677957) that has demonstrated cognition-enhancing properties and efficacy against cholinergic dysfunction in preclinical models.[2][3][4] Its mechanism of action involves the positive allosteric modulation of the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane with roles in cellular signaling and stress responses. The specific stereoisomer, this compound, is of particular interest due to its defined pharmacological profile.
The separation of enantiomers and diastereomers is a critical challenge in pharmaceutical analysis, as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties.[5] Chiral HPLC, particularly utilizing chiral stationary phases (CSPs), is the most prevalent and effective technique for this purpose.[4][6] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and separation.[6]
This application note presents a developed HPLC method utilizing a Chiralpak® series column, which is known for its broad applicability in separating chiral compounds.[1] The method has been optimized for resolution, peak shape, and analysis time.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound and its corresponding enantiomer/diastereomers as reference standards.
-
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (80:20, v/v).
Preparation of Mobile Phase and Samples
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v).
-
Mobile Phase B: n-Hexane / Ethanol (85:15, v/v).
-
All mobile phases should be degassed prior to use.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the E1R reference standard in the sample diluent to achieve a final concentration of 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the sample diluent to a nominal concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of E1R stereoisomers.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are highly effective for separating a wide range of chiral compounds, including those with aromatic groups and amide functionalities present in E1R.[1][5]
-
Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is commonly used with polysaccharide-based CSPs to achieve optimal chiral recognition.[2] The ratio is optimized to balance retention time and resolution.
-
Detection: The phenyl group in the E1R structure is expected to have significant UV absorbance.[8] A wavelength of 220 nm is chosen to ensure high sensitivity for the detection of E1R.
Data Presentation
The following tables present hypothetical but representative data for the chiral separation of E1R stereoisomers under the optimized and alternative conditions.
Table 1: Chromatographic Performance under Optimized Conditions
| Stereoisomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (2S,3R)-E1R | 12.5 | 1.1 | - |
| This compound | 15.2 | 1.2 | 2.8 |
Table 2: Method Robustness - Effect of Mobile Phase Composition
| Mobile Phase Composition (n-Hexane / Alcohol, v/v) | Stereoisomer | Retention Time (min) | Resolution (Rs) |
| n-Hexane / IPA (95:5) | (2S,3R)-E1R | 18.1 | - |
| This compound | 22.5 | 3.5 | |
| n-Hexane / IPA (85:15) | (2S,3R)-E1R | 9.8 | - |
| This compound | 11.5 | 2.1 | |
| n-Hexane / Ethanol (90:10) | (2S,3R)-E1R | 13.8 | - |
| This compound | 16.9 | 2.5 |
Visualization of Method Development and Signaling Pathway
Experimental Workflow
The following diagram illustrates the logical workflow for the development of the chiral HPLC method for this compound.
References
- 1. E1R | 1301211-78-8 | Benchchem [benchchem.com]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adooq.com [adooq.com]
- 7. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
Application Notes and Protocols for Novel Compound Administration in Animal Models
Disclaimer: The following application notes and protocols are generalized for the administration of a novel investigational compound, referred to herein as (2R,3S)-E1R, in animal models. The specific compound "this compound" was not identifiable in publicly available literature. Therefore, these guidelines are based on established best practices for in vivo compound administration and should be adapted based on the specific physicochemical properties, pharmacokinetics, and mechanism of action of the actual test article. Researchers should conduct thorough dose-ranging and toxicity studies prior to initiating efficacy experiments.
Data Presentation
The following tables provide a template for summarizing key quantitative data related to the administration of a novel compound in various animal models. This data should be determined empirically for this compound.
Table 1: Recommended Administration Volumes for Different Routes in Mice
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Size |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 G |
| Intramuscular (IM) | < 0.05 mL per site | 25-27 G |
| Oral Gavage (PO) | 10 mL/kg | 20-22 G (gavage needle) |
Table 2: Example Pharmacokinetic Parameters of a Novel Compound in Different Species [1][2]
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | IV | 1 | 850 | 0.1 | 1200 | 1.5 |
| Mouse | PO | 10 | 450 | 0.5 | 2500 | 2.0 |
| Rat | IV | 1 | 700 | 0.1 | 1000 | 1.8 |
| Rat | PO | 10 | 300 | 1.0 | 2800 | 2.5 |
| Dog | IV | 0.5 | 500 | 0.2 | 900 | 3.0 |
| Dog | PO | 5 | 150 | 2.0 | 2200 | 4.5 |
Note: This table is populated with hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile and appropriately formulated solution of this compound for administration to animals.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., saline, PBS, or a specific formulation buffer)
-
Sterile vials
-
Vortex mixer
-
Sonicator (if required for solubilization)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile vial within a laminar flow hood.
-
Add the sterile vehicle to the vial to achieve the desired final concentration.
-
Gently vortex the vial to dissolve the compound. If the compound is difficult to dissolve, use a sonicator bath for short intervals, monitoring the temperature to prevent degradation.
-
Once the compound is fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Store the final formulation at the recommended temperature and protect from light if the compound is light-sensitive.
-
Before administration, visually inspect the solution for any precipitates or color changes.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound to mice via the intraperitoneal route.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) and needles (25-27 G)
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Calculate the correct volume of the this compound formulation to be administered based on the animal's body weight and the desired dose.
-
Draw the calculated volume into a sterile syringe.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right abdominal quadrant. Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[3]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently depress the plunger to inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Protocol 3: Oral Gavage (PO) Administration in Rats
Objective: To administer this compound to rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Sterile syringes
-
Flexible or rigid gavage needle (appropriate size for the rat)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct administration volume.
-
Fill a syringe with the calculated volume of the this compound formulation.
-
Attach the gavage needle to the syringe.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the rat to its cage.
-
Observe the animal for any signs of distress or choking. Gavage is often used to administer an exact PO dose.[3]
Mandatory Visualizations
Caption: A generalized workflow for an in vivo efficacy study involving a novel compound.
Caption: A hypothetical signaling cascade initiated by a novel compound binding to a receptor.
References
- 1. Species difference in the mechanism of nonlinear pharmacokinetics of E2074, a novel sodium channel inhibitor, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols: (2R,3S)-Estracept Analytical Standard
For Research Use Only. Not for use in diagnostic procedures.
Product Name: (2R,3S)-Estracept Analytical Standard
Synonyms: (2R,3S)-E1R (Hypothetical) Chemical Formula: C₂₀H₂₄N₂O₂ (Hypothetical) Molecular Weight: 336.42 g/mol (Hypothetical) Stereochemistry: (2R,3S)
Introduction
(2R,3S)-Estracept is a high-purity analytical standard for a novel, potent, and selective estrogen receptor modulator (SERM). Its specific (2R,3S) stereoisomeric configuration is crucial for its pharmacological activity, making accurate and precise quantification of this specific isomer essential in research and drug development. These application notes provide detailed protocols for the quantification of (2R,3S)-Estracept in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely used technique for such analyses.[1][2] The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Physicochemical Properties and Storage
Proper handling and storage of the analytical standard are critical to maintain its integrity and ensure accurate experimental outcomes.
| Property | Value |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥99.5% |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO |
| Storage Conditions | -20°C, protected from light and moisture |
| Stability | Stable for at least 2 years under recommended conditions |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of (2R,3S)-Estracept in human plasma.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of (2R,3S)-Estracept analytical standard.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations of 100 µg/mL and 10 µg/mL.
-
-
Calibration Curve Standards (0.1 - 100 ng/mL):
-
Spike the working standard solutions into blank, drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at three concentration levels: Low (0.3 ng/mL), Medium (8 ng/mL), and High (80 ng/mL).
-
This protocol is designed for the extraction of (2R,3S)-Estracept from a 200 µL plasma sample.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of an internal standard working solution (e.g., deuterated (2R,3S)-Estracept-d4 at 50 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a suitable mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3.3) for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analytical Method
The following table summarizes the optimized parameters for the HPLC-MS/MS analysis of (2R,3S)-Estracept.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (2R,3S)-Estracept: 337.2 -> 118.1; (2R,3S)-Estracept-d4 (IS): 341.2 -> 122.1 |
| Declustering Potential | 80 V |
| Collision Energy | 25 eV |
Data Analysis and Validation
The analytical method should be validated according to relevant regulatory guidelines.[3] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
Diagrams
The following diagram illustrates a simplified signaling pathway for estrogen receptors, which are the putative targets of (2R,3S)-Estracept.
References
Application Note: Chiral Derivatization of (2R,3S)-E1R for GC-MS Analysis
Abstract
This application note provides a detailed protocol for the enantioselective analysis of the chiral compound (2R,3S)-E1R using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to the inherent non-volatility or poor chromatographic behavior of many chiral compounds, a derivatization step is often essential to improve their analytical characteristics.[1] This protocol focuses on the derivatization of this compound, presumed to contain a primary or secondary amine functional group, with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column.[2] This method is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric separation and quantification.
Introduction
Gas chromatography (GC) is a powerful technique for separating volatile organic compounds.[3] However, many pharmaceutical compounds, including chiral molecules, are often non-volatile or exhibit poor peak shapes due to polar functional groups like amines and hydroxyls.[1][4] Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.[1][3]
For chiral compounds, enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on a standard GC column impossible.[2] To overcome this, one of two approaches is typically employed: the use of a chiral stationary phase (CSP) in the GC column or the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA).[2][5] This latter approach forms a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated on a conventional achiral GC column.[2]
This application note details a generalized procedure for the derivatization of a hypothetical chiral amine, this compound, using N-trifluoroacetyl-L-prolyl chloride (L-TPC) as the chiral derivatizing agent. L-TPC is a well-established reagent for the derivatization of chiral amines, leading to the formation of diastereomeric amides with excellent chromatographic properties.[6]
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Materials and Reagents
-
This compound standard
-
N-trifluoroacetyl-L-prolyl chloride (L-TPC)
-
Anhydrous Pyridine (B92270)
-
Dichloromethane (B109758) (DCM), GC grade
-
Ethyl acetate (B1210297), GC grade
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Methanol, GC grade
-
Deionized water
-
Nitrogen gas, high purity
-
Glass reaction vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
-
Pipette 100 µL of each working standard solution or sample extract into a 2 mL glass reaction vial.
-
Add 20 µL of anhydrous pyridine to each vial. Pyridine acts as a catalyst and acid scavenger.
-
Add 50 µL of a 10 mg/mL solution of L-TPC in dichloromethane to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[7]
-
After incubation, cool the vials to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent.
-
Vortex vigorously for 1 minute.
Liquid-Liquid Extraction
-
Add 500 µL of ethyl acetate to each vial.
-
Vortex for 2 minutes to extract the derivatized analytes into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Autosampler for automated injection.
GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation
The derivatization of the this compound enantiomer with L-TPC will result in the formation of a single diastereomer. For a racemic mixture of E1R, two diastereomeric peaks would be observed in the chromatogram. The following table summarizes hypothetical quantitative data for the analysis of the derivatized this compound standard.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound-L-TPC Diastereomer | 15.2 | 350.1 | 0.1 | 0.5 |
| Hypothetical (2S,3R)-E1R-L-TPC Diastereomer | 15.8 | 350.1 | 0.1 | 0.5 |
Note: The quantitation ion (m/z) is hypothetical and should be determined from the mass spectrum of the derivatized standard.
Signaling Pathway and Logical Relationships
The derivatization reaction proceeds via nucleophilic acyl substitution, where the amine group of E1R attacks the electrophilic carbonyl carbon of L-TPC.
Caption: Reaction pathway for the derivatization of this compound with L-TPC.
Conclusion
This application note provides a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of the chiral compound this compound. By converting the enantiomer into a diastereomer, this method allows for its separation and quantification on a standard achiral GC column. The provided protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation. Factors such as reaction time, temperature, and reagent concentrations can be further fine-tuned to achieve optimal derivatization efficiency and analytical sensitivity.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.cn]
Application Notes and Protocols for the Crystallization of (2R,3S)-E1R for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a crystalline compound.[1][2] This method is indispensable in drug discovery and development, as it provides detailed insights into the stereochemistry, conformation, and packing of a molecule, which are critical for understanding its biological activity and for structure-based drug design.[3] The primary and often most challenging step in this process is growing a high-quality, single crystal of the compound of interest.[1]
These application notes provide a comprehensive guide to the crystallization of the hypothetical small molecule (2R,3S)-E1R, outlining key principles, detailed experimental protocols, and data interpretation for successful X-ray crystallographic analysis.
Principle of Crystallization
Crystallization is the process of forming a solid crystal from a solution, melt, or more rarely, directly from a gas. For small molecules like this compound, crystallization from a solution is the most common method. The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit.[4] This encourages the molecules to self-assemble into a highly ordered, three-dimensional lattice, forming a crystal. The slow approach to supersaturation is crucial for the growth of a single, well-ordered crystal rather than an amorphous precipitate or a mass of tiny crystals.[5]
Key factors that influence the crystallization process include:
-
Purity of the Compound: A high degree of purity (typically >95%) is essential, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[6]
-
Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature (for cooling methods), or be more volatile than the solute (for evaporation methods).
-
Concentration: The starting concentration must be carefully optimized to achieve the metastable zone of supersaturation where crystal growth is favored over rapid precipitation.[5]
-
Temperature: Temperature affects both solubility and the kinetics of crystal growth. Controlling the temperature profile (e.g., slow cooling) is a common strategy to induce crystallization.[7]
-
Time: Crystallization is often a slow process, sometimes requiring days, weeks, or even months for suitable crystals to form.[8]
Experimental Protocols
Protocol 1: Preparation of this compound for Crystallization
-
Purity Assessment:
-
Ensure the purity of the this compound sample is >95%. This can be verified using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
If necessary, purify the compound using methods like recrystallization or column chromatography.
-
-
Solvent Selection:
-
Perform small-scale solubility tests with a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, toluene, water) to identify suitable candidates.
-
A good starting point is to find a solvent that dissolves approximately 10-20 mg of this compound in 1 mL of solvent with gentle heating.
-
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of purified this compound into a clean glass vial.
-
Add the chosen solvent dropwise while gently warming and swirling until the compound is fully dissolved. Avoid using an excessive amount of solvent.
-
Filter the resulting solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial to remove any particulate matter.
-
Protocol 2: Crystallization Screening Methods
It is highly recommended to screen multiple crystallization conditions in parallel.[4]
A. Slow Evaporation
-
Transfer the filtered solution of this compound into a small, clean vial.
-
Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial daily for crystal growth.
B. Vapor Diffusion (Hanging Drop Method)
-
Pipette 1 µL of the this compound stock solution onto a siliconized glass coverslip.
-
Pipette 1 µL of a precipitant solution (a solvent in which the compound is less soluble) next to the protein drop and mix gently by aspiration.
-
Invert the coverslip and place it over a well in a crystallization plate containing 500 µL of the precipitant solution. Seal the well with vacuum grease.
-
Over time, water will diffuse from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[9]
C. Slow Cooling
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-50°C).
-
Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature over several hours or days.
-
Alternatively, use a programmable heating block to control the cooling rate precisely.
The following diagram illustrates the general workflow for crystallization screening.
Caption: General workflow for the crystallization of this compound.
Protocol 3: Crystal Harvesting and Mounting
-
Selection: Under a microscope, identify a well-formed, single crystal with sharp edges and no visible cracks or defects. The ideal size for a small molecule crystal is typically 0.1-0.3 mm in each dimension.
-
Harvesting: Carefully detach the selected crystal from the growth vessel using a cryo-loop or a fine needle. It is crucial to minimize mechanical stress on the crystal.
-
Mounting:
-
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out.
-
Secure the crystal onto the tip of a cryo-loop.
-
If data is to be collected at low temperatures (standard practice), flash-cool the crystal by plunging it into liquid nitrogen. This process, known as vitrification, prevents the formation of ice crystals that would destroy the crystal lattice.
-
Store the mounted crystal in liquid nitrogen until it is ready for data collection.
-
Data Presentation
Table 1: Illustrative Crystallization Screening Results for this compound
| Condition ID | Method | Solvent System | Temperature (°C) | Time (days) | Result |
| E1R-01 | Slow Evaporation | Acetone/Hexane (1:1) | 20 | 5 | Amorphous Precipitate |
| E1R-02 | Slow Evaporation | Ethyl Acetate | 20 | 7 | Small Needles |
| E1R-03 | Slow Cooling | Toluene | 40 -> 20 | 3 | Oily Film |
| E1R-04 | Vapor Diffusion | Methanol vs. Diethyl Ether | 4 | 14 | Microcrystals |
| E1R-05 | Slow Evaporation | Ethanol/Water (4:1) | 20 | 10 | Diffraction Quality Plates |
| E1R-06 | Slow Cooling | Isopropanol | 50 -> 4 | 4 | Twinned Crystals |
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Crystallographic Data for this compound from Condition E1R-05
| Parameter | Value |
| Chemical Formula | C₂₀H₂₅NO₄ |
| Formula Weight | 359.42 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 8.56 Å |
| b | 12.34 Å |
| c | 18.91 Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1998.5 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.19 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections Collected | 15879 |
| Unique Reflections | 3502 |
| R-int | 0.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| Goodness-of-fit on F² | 1.05 |
This table presents hypothetical data for illustrative purposes. The values are typical for a well-resolved small molecule structure.
X-ray Diffraction and Structure Determination
Once a suitable crystal is mounted on the diffractometer, it is exposed to a focused beam of X-rays.[10] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[2] The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.[11]
The process of determining the structure involves several computational steps:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group symmetry, and the intensities of each reflection.[2]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[11]
-
Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined to best fit the experimental diffraction data, resulting in the final, high-resolution three-dimensional structure.[12]
The following diagram illustrates the relationship between the crystal, diffraction pattern, and the final molecular structure.
Caption: From crystal to 3D structure in X-ray crystallography.
By following these protocols, researchers can systematically approach the crystallization of this compound, a critical step towards elucidating its three-dimensional structure and advancing drug development efforts.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepage.univie.ac.at [homepage.univie.ac.at]
- 6. unifr.ch [unifr.ch]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,3S)-Stereoisomers
Disclaimer: The specific compound "(2R,3S)-E1R" is not a standard recognized chemical identifier in the public domain. Therefore, this technical support guide provides troubleshooting advice for the synthesis of a generic chiral molecule with (2R,3S) stereochemistry, focusing on common challenges encountered during the synthesis of chiral epoxides and diols, which frequently feature this stereochemical arrangement. The principles and methodologies discussed here are broadly applicable to asymmetric synthesis and can be adapted to specific target molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (2R,3S)-stereoisomers, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction is showing low diastereoselectivity, with significant formation of the (2R,3R) and/or (2S,3S) diastereomers. What could be the cause and how can I improve it?
Answer: Low diastereoselectivity in asymmetric synthesis can stem from several factors related to the reaction conditions and the substrate itself.
-
Substrate Control: The inherent facial bias of the starting material might not be sufficient to direct the incoming reagent to form the desired (2R,3S) product. The presence of multiple directing groups or conformational flexibility can lead to the formation of other diastereomers.
-
Reagent Control: In catalyst-controlled reactions, such as the Sharpless asymmetric epoxidation or dihydroxylation, the choice of chiral ligand is crucial.[1][2] Using the incorrect enantiomer of the chiral ligand (e.g., using (+)-diethyl tartrate instead of (-)-diethyl tartrate in a Sharpless epoxidation) will lead to the formation of the opposite enantiomer and potentially affect diastereoselectivity.
-
Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between the transition states leading to different diastereomers, resulting in a loss of selectivity. Running the reaction at lower temperatures is often beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the diastereoselectivity.
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically screen different temperatures, solvents, and reaction times.
-
Choice of Catalyst/Reagent: Ensure the correct chiral ligand and catalyst are being used for the desired stereochemical outcome. For example, in a Sharpless asymmetric epoxidation of an allylic alcohol, the choice between L-(+)-diethyl tartrate (DET) and D-(-)-DET determines the facial selectivity.[1]
-
Substrate Modification: If possible, modifying the substrate to enhance its inherent facial bias can improve diastereoselectivity.
Question 2: The enantiomeric excess (ee) of my (2R,3S) product is low. What are the potential sources of the unwanted (2S,3R) enantiomer?
Answer: Low enantiomeric excess is a common challenge in asymmetric catalysis and can be attributed to several factors.
-
Catalyst Purity and Activity: The enantiomeric purity of the chiral catalyst or ligand is paramount.[3] Impurities in the catalyst can lead to a decrease in the enantioselectivity of the reaction.[3] Catalyst degradation or the presence of moisture can also reduce its effectiveness.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction occurring in parallel with the desired catalyzed reaction can significantly erode the enantiomeric excess. This is more prevalent at higher temperatures or with highly reactive substrates.
-
Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions, especially if it contains an acidic or basic functionality near the chiral centers.
Recommended Solutions:
-
Use High-Purity Reagents: Ensure the chiral catalyst, ligands, and all other reagents are of high purity and anhydrous where required.
-
Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration that maximizes the catalyzed pathway over the background reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can often suppress the uncatalyzed reaction and improve enantioselectivity.
-
Careful Work-up: Ensure the work-up and purification conditions are mild and do not induce racemization of the product.
Question 3: I am observing significant formation of byproducts. What are the common side reactions in the synthesis of chiral epoxides and diols?
Answer: Besides stereoisomers, other byproducts can form through various side reactions.
-
Over-oxidation: In oxidation reactions like epoxidation or dihydroxylation, the desired product can sometimes be further oxidized to undesired products like ketones, aldehydes, or carboxylic acids.
-
Rearrangement Reactions: Epoxides are susceptible to rearrangement under acidic or basic conditions, leading to the formation of carbonyl compounds (e.g., aldehydes or ketones) or allylic alcohols.[2]
-
Ring-Opening of Epoxides: During the synthesis or work-up of epoxides, nucleophiles present in the reaction mixture (e.g., water, alcohols) can lead to premature ring-opening, forming diols or other adducts.[4][5]
-
Dimerization or Polymerization: Under certain conditions, the starting material or the product can undergo dimerization or polymerization.
Recommended Solutions:
-
Control Stoichiometry of Oxidant: Carefully control the amount of oxidizing agent used to minimize over-oxidation.
-
Maintain pH: Buffer the reaction mixture if necessary to avoid acidic or basic conditions that could promote rearrangement or premature ring-opening.
-
Quench the Reaction Appropriately: Use a suitable quenching agent to stop the reaction cleanly and prevent further transformations.
Question 4: My reaction is incomplete, and a significant amount of starting material remains. What should I check?
Answer: Incomplete conversion can be due to several factors related to the reagents, catalyst, and reaction setup.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvents, or by exposure to air or moisture.
-
Insufficient Reagent: The stoichiometry of the reagents might be incorrect, with a limiting amount of a key reactant.
-
Low Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between the reactants and the catalyst.
Recommended Solutions:
-
Ensure Purity of Reagents and Solvents: Use freshly purified starting materials and dry solvents.
-
Activate Catalyst: Some catalysts require an activation step before use.
-
Check Stoichiometry: Double-check the calculations for all reagents.
-
Optimize Temperature and Reaction Time: Gradually increase the reaction temperature or extend the reaction time.
-
Improve Agitation: Ensure efficient stirring throughout the reaction.
Question 5: I am facing challenges in purifying the desired (2R,3S) isomer from its stereoisomers and other byproducts. What are the recommended purification methods?
Answer: The separation of stereoisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for purification. For separating diastereomers, standard silica (B1680970) gel chromatography is often effective. Separating enantiomers requires a chiral stationary phase (CSP).
-
Recrystallization: If the product is a solid, fractional crystallization can be a powerful technique for separating diastereomers and sometimes for enantiomeric enrichment.
-
Preparative Chiral HPLC or SFC: For difficult separations or to obtain highly pure enantiomers, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral column is often the method of choice.
Recommended Solutions:
-
Systematic Screening of Chromatographic Conditions: For column chromatography, screen different solvent systems (eluents) to achieve optimal separation. For chiral separations, screen a variety of chiral columns and mobile phases.
-
Derivatization: In some cases, derivatizing the mixture of stereoisomers with a chiral resolving agent can convert enantiomers into diastereomers, which are then easier to separate by standard chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the absolute configuration of my product? A1: The absolute configuration is typically determined by X-ray crystallography of a suitable crystalline derivative, or by comparing the optical rotation and chromatographic behavior with a known standard. Spectroscopic methods like NMR using chiral shift reagents can also be employed.
Q2: What are the best analytical techniques to determine the diastereomeric ratio (dr) and enantiomeric excess (ee)? A2: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining both dr and ee.[6] NMR spectroscopy, especially with the use of chiral resolving agents, can also be used to determine the diastereomeric ratio.
Q3: Can I use a kinetic resolution to improve the enantiomeric excess of my product? A3: Yes, a kinetic resolution, either enzymatic or chemical, can be an effective strategy to enhance the enantiomeric excess of a racemic or enantioenriched mixture.[7] This involves selectively reacting one enantiomer faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Q4: What is the role of a directing group in achieving high stereoselectivity? A4: A directing group, such as a hydroxyl group in an allylic alcohol for a Sharpless epoxidation, coordinates to the catalyst and holds the substrate in a specific orientation.[1] This pre-organization of the substrate-catalyst complex is key to achieving high facial selectivity and, consequently, high stereoselectivity.
Data Presentation
Table 1: Influence of Reaction Parameters on (2R,3S)-Product Synthesis
| Parameter | Potential Impact on Yield | Potential Impact on Diastereoselectivity | Potential Impact on Enantioselectivity |
| Temperature | Increasing temperature generally increases reaction rate but may decrease yield due to side reactions. | Higher temperatures can decrease diastereoselectivity. | Higher temperatures often lead to lower enantioselectivity. |
| Solvent | Solvent choice can significantly affect solubility and reaction rate. | The polarity and coordinating ability of the solvent can influence stereoselectivity. | Solvent can affect catalyst conformation and enantioselectivity. |
| Catalyst Loading | Higher loading can increase reaction rate but also cost. | May not directly impact diastereoselectivity. | Optimal loading is crucial; too low may allow background reaction, too high may lead to aggregation. |
| Chiral Ligand Purity | No direct impact on yield. | No direct impact on diastereoselectivity. | Critically affects enantioselectivity; lower purity leads to lower ee. |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[6] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.[6] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[6] | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Derivatization | Often not required. | Frequently necessary to increase volatility and improve peak shape.[6] |
| Sensitivity | Good sensitivity, typically in the ng to µg range. | High sensitivity, especially with detectors like FID or MS, often in the pg to ng range. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column and a detector (e.g., FID, MS). |
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio and Enantiomeric Excess by Chiral HPLC
Objective: To quantify the stereoisomeric purity of the synthesized (2R,3S)-product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS).
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane (B92381)/isopropanol mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development:
-
Start with a standard mobile phase for the chosen chiral column, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Set a flow rate of 1.0 mL/min.
-
Set the column temperature (e.g., 25 °C).
-
Set the detector wavelength to a value where the compound has significant absorbance.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Record the chromatogram. The different stereoisomers should appear as separate peaks.
-
-
Quantification:
-
Integrate the peak areas of all stereoisomers.
-
Calculate the diastereomeric ratio (dr) by comparing the peak areas of the diastereomers.
-
Calculate the enantiomeric excess (ee) for the desired diastereomer using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
-
Protocol 2: Purification of Diastereomers by Silica Gel Column Chromatography
Objective: To separate the desired (2R,3S)-diastereomer from other diastereomers.
Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Solvents for the eluent (e.g., hexane, ethyl acetate).
-
Thin Layer Chromatography (TLC) plates.
-
Collection tubes.
Procedure:
-
TLC Analysis: Develop a TLC method to achieve good separation of the diastereomers. Screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The solvent system that gives good separation with Rf values between 0.2 and 0.5 is ideal for column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired diastereomer.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified (2R,3S)-product.
Visualizations
Caption: General reaction pathway for (2R,3S)-synthesis showing desired product and side products.
References
Technical Support Center: Optimizing (2R,3S)-E1R Reaction Yield and Purity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of the (2R,3S)-E1R reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the E1 reaction?
A1: The E1 (Elimination, Unimolecular) reaction is a two-step process.[1][2]
-
Ionization: The leaving group departs from the substrate, forming a carbocation intermediate. This is the slow, rate-determining step.[2][3]
-
Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond (alkene).[4][5]
The rate of the E1 reaction is dependent only on the concentration of the substrate.[1][3][6]
Q2: What factors generally favor the E1 reaction pathway?
A2: Several factors influence the favorability of the E1 mechanism:
-
Substrate Structure: Tertiary (3°) and secondary (2°) substrates are preferred as they form more stable carbocations.[5][7][8] Primary (1°) substrates rarely proceed via an E1 pathway due to the instability of primary carbocations.[8][9]
-
Leaving Group: A good, weak base makes a better leaving group, as it is more stable on its own after detaching (e.g., I⁻ > Br⁻ > Cl⁻).[7][8]
-
Solvent: Polar protic solvents (e.g., water, ethanol) are ideal as they can stabilize both the carbocation intermediate and the leaving group.[7][10]
-
Base: A weak base or even the solvent itself is used.[7][8] Strong bases favor the competing E2 reaction mechanism.[10]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[3][10]
Q3: My this compound reaction is suffering from low yield. What are the potential causes?
A3: Low yield in an E1 reaction can stem from several issues:
-
Substrate Instability: If your substrate does not form a stable carbocation (i.e., it is a primary or unstable secondary substrate), the E1 pathway will be slow and inefficient.[6]
-
Poor Leaving Group: If the leaving group is a strong base, it will not readily depart to form the carbocation.
-
Competition with SN1: The SN1 reaction is a common competitor to the E1 reaction because they share the same carbocation intermediate.[3][6] This can lead to a mixture of substitution and elimination products, thus lowering the yield of the desired alkene.
-
Reaction Temperature: Insufficient heat may favor the competing SN1 reaction.[3][11]
Q4: How can I improve the purity of my final product and reduce side reactions?
A4: Improving purity involves minimizing side products from competing reactions and rearrangements:
-
Minimize SN1: Increase the reaction temperature, as elimination is entropically favored over substitution.[3][11]
-
Avoid E2: Use a weak base. Strong bases will promote the bimolecular E2 pathway, leading to different products and stereochemical outcomes.[10]
-
Control Regioselectivity: The E1 reaction typically follows Zaitsev's rule, forming the most substituted (and thus most stable) alkene as the major product.[6][9] If a different regioisomer is desired, the E1 pathway may not be suitable.
-
Prevent Carbocation Rearrangements: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of products.[1][11] This is a common issue with secondary substrates. Choosing a substrate that already forms the most stable carbocation possible can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Competition from SN1 reaction. | Increase the reaction temperature. Elimination reactions are generally favored by heat.[3] |
| Poor leaving group. | Select a substrate with a better leaving group (e.g., tosylate, iodide, bromide).[7] | |
| Substrate is primary or forms an unstable secondary carbocation. | The E1 mechanism is not suitable for these substrates. Consider an E2 reaction pathway.[8] | |
| Low Purity | Presence of SN1 product. | As with low yield, increase the temperature to favor elimination.[11] |
| Multiple alkene isomers formed. | The E1 reaction is not stereospecific and follows Zaitsev's rule. If a specific, less stable alkene is desired, consider a different reaction like an E2 reaction with a bulky base. | |
| Products from a rearranged carbocation are observed. | This is an inherent risk in E1 reactions with substrates prone to rearrangement.[11] It may be difficult to avoid completely. Consider if a different synthetic route is possible. | |
| Reaction Not Proceeding | Unstable carbocation intermediate. | Ensure your substrate is tertiary or a stable secondary substrate.[5] |
| Solvent is not sufficiently polar. | Use a polar protic solvent like ethanol, methanol, or water to stabilize the carbocation.[7][10] |
Experimental Protocols
General Protocol for a Generic (2R,3S)-Substrate E1 Reaction
This is a generalized procedure and must be adapted for the specific substrate and desired product.
-
Dissolution: Dissolve the (2R,3S)-substrate (e.g., an alkyl halide) in a polar protic solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating: Heat the solution to reflux. The optimal temperature will depend on the solvent and substrate but should be high enough to favor elimination over substitution.[3]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the desired alkene.
Visualizations
Caption: The two-step mechanism of an E1 reaction.
Caption: Competition between E1 and SN1 pathways.
Caption: A logical workflow for troubleshooting E1 reactions.
References
- 1. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 2. quora.com [quora.com]
- 3. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 4. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral HPLC Peak Resolution
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chiral HPLC peak resolution for compounds like (2R,3S)-E1R, focusing on the separation of diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good chiral separation?
The choice of the chiral stationary phase (CSP) is the most important step in developing a method for chiral compounds.[1][2] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used due to their broad applicability across various separation modes like normal phase, reversed phase, and polar organic mode.[3][4]
Q2: How do I select the appropriate mobile phase for my chiral separation?
The mobile phase composition significantly impacts selectivity and resolution.[2][3] For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[5] In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typical.[2][6] The optimal mobile phase is often determined through a screening process.[3]
Q3: Can temperature be used to improve peak resolution?
Yes, temperature is a powerful but complex parameter for optimizing chiral separations.[3][7] Lowering the temperature often improves resolution and increases retention.[8][9][10] However, in some cases, increasing the temperature can lead to better peak shapes and even reverse the elution order of enantiomers.[3][11] The effect of temperature is often unpredictable, so it should be investigated experimentally.[7]
Q4: What is the typical effect of flow rate on chiral resolution?
In chiral chromatography, lower flow rates often lead to better resolution.[5] This is because many CSPs have a high resistance to mass transfer, meaning that efficiency drops off quickly at higher flow rates.[7] For 4.6 mm I.D. columns, a starting flow rate of 1.0 mL/min is common for method development, but reducing it to 0.5 mL/min or even lower (e.g., 0.15-0.2 mL/min) can significantly enhance resolution for difficult separations.[5][7]
Q5: My compound is poorly soluble in the normal phase mobile phase. What can I do?
The Polar Organic Mode (POM) is beneficial for compounds that have poor solubility in non-polar normal phase solvents.[7] POM uses a polar organic solvent or a blend of such solvents as the mobile phase, which can be particularly useful for preparative applications where sample solubility is critical.[7]
Troubleshooting Guide
Issue 1: I see two peaks, but they are not baseline-resolved (Resolution < 1.5).
-
Question: How can I improve the separation between my two diastereomer peaks?
-
Answer: To improve baseline resolution, you can systematically adjust the mobile phase composition, flow rate, and temperature.
-
Optimize Mobile Phase: In normal phase, try decreasing the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%).[5] This will increase the retention time and often enhances separation. In reversed phase, a similar adjustment of the organic modifier percentage can be effective.[12]
-
Reduce Flow Rate: Lowering the flow rate from 1.0 mL/min to 0.5 mL/min or lower can increase peak efficiency and, consequently, resolution.[5][7]
-
Adjust Temperature: Experiment with a lower column temperature (e.g., decrease from 25°C to 15°C or 10°C).[10] This generally leads to better chiral selectivity.[10]
-
Issue 2: My peaks are very broad, leading to poor resolution.
-
Question: What are the common causes of broad peaks in chiral HPLC and how can I fix them?
-
Answer: Broad peaks can be caused by several factors. Follow these troubleshooting steps:
-
Check for Column Overload: Injecting a sample that is too concentrated is a common cause of broad and tailing peaks.[5] Try diluting your sample by a factor of 10 and re-injecting.
-
Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase if possible.[5] Dissolving the sample in a much stronger solvent can cause peak distortion.[2]
-
Optimize Flow Rate: As mentioned previously, a flow rate that is too high can decrease efficiency and broaden peaks.[7] Try reducing the flow rate.
-
Check Column Health: Column contamination or degradation can lead to poor peak shape.[13] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[14]
-
Issue 3: I am observing peak tailing.
-
Question: What causes peak tailing and how can it be mitigated?
-
Answer: Peak tailing is often due to strong, unwanted interactions between the analyte and the stationary phase.
-
Add a Mobile Phase Modifier: For acidic or basic analytes, peak shape can often be improved by adding a small amount of a competing agent to the mobile phase.[10]
-
For acidic compounds (like those with a carboxylic acid group), adding 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce tailing.[10]
-
For basic compounds, adding 0.1% of a base like diethylamine (B46881) (DEA) can have a similar beneficial effect.
-
-
Issue 4: My retention times are unstable.
-
Question: What should I check if my peak retention times are drifting?
-
Answer: Unstable retention times can point to issues with the HPLC system or the column environment.
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase.[2] Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
-
Check for Leaks: Inspect pump fittings and seals for any leaks, which can cause pressure fluctuations and erratic retention times.[13] A buildup of salt crystals is a clear sign of a leak.[13]
-
Control Temperature: Use a column oven to maintain a constant and controlled temperature, as fluctuations in ambient temperature can affect retention.[2]
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed to prevent changes in composition over time.[2]
-
Data Presentation: Method Optimization Parameters
The following tables provide typical starting points and optimization ranges for key parameters in chiral HPLC method development.
Table 1: Normal Phase Mobile Phase Composition
| Parameter | Screening Conditions | Optimization Range |
| Non-Polar Solvent | n-Hexane or Heptane | - |
| Alcohol Modifier | Isopropanol (IPA) or Ethanol | 5% - 40% |
| Acidic Additive | 0.1% TFA or Acetic Acid | 0.05% - 0.2% |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.05% - 0.2% |
Table 2: Reversed Phase Mobile Phase Composition
| Parameter | Screening Conditions | Optimization Range |
| Aqueous Phase | Water or Buffer (e.g., 20mM NH₄OAc) | pH 3 - 7 |
| Organic Modifier | Acetonitrile or Methanol | 30% - 80% |
| Additive | 0.1% Formic Acid or Acetic Acid | 0.05% - 0.2% |
Table 3: General Operating Parameters
| Parameter | Typical Starting Value | Optimization Range |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 0.2 - 1.5 mL/min |
| Column Temperature | 25 °C | 10 °C - 40 °C |
| Injection Volume | 5 µL | 1 - 20 µL |
| Sample Concentration | 1 mg/mL | 0.1 - 2 mg/mL |
Experimental Protocols
Protocol 1: Systematic Chiral Method Development Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Mobile Phase Preparation:
-
Normal Phase (NP): Prepare mobile phases of Hexane/IPA at ratios of 90/10 and 80/20.
-
Reversed Phase (RP): Prepare mobile phases of Water/Acetonitrile at ratios of 50/50 and 30/70. If the analyte is ionizable, use a buffer (e.g., 20mM Ammonium Acetate, pH 4.5).
-
Polar Organic (PO): Prepare a mobile phase of 100% Methanol or Acetonitrile.
-
-
Initial Screening:
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Inject the sample onto each column with each of the prepared mobile phases.
-
Monitor the chromatograms for any signs of peak separation.
-
-
Review and Optimization:
-
Identify the most promising conditions (column/mobile phase combination) that show at least partial separation.
-
Proceed with optimization by fine-tuning the mobile phase composition (e.g., adjusting the % modifier in 2-5% increments).
-
If resolution is still insufficient, investigate the effects of flow rate and temperature as described in the troubleshooting guide.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor chiral HPLC peak resolution.
Diagram 2: Chiral Method Development Strategy
Caption: A systematic approach for developing a new chiral HPLC method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
(2R,3S)-E1R solubility issues in biological buffers
Technical Support Center: (2R,3S)-E1R
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological buffers.
This compound is a novel, potent, and selective kinase inhibitor with significant therapeutic potential. However, its hydrophobic nature presents challenges in achieving desired concentrations in aqueous-based biological systems. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental data to help you overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. The compound exhibits excellent solubility in DMSO, allowing for the preparation of concentrated stocks (≥10 mM), which can then be diluted into your experimental buffer or media. Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can prematurely lower the solubility.
Q2: My compound precipitates immediately when I dilute my DMSO stock into Phosphate-Buffered Saline (PBS). Why is this happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound rapidly moves from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous PBS). The DMSO concentration is instantly diluted, leaving the compound unable to stay in solution. To mitigate this, try adding the DMSO stock drop-wise to the PBS while vortexing or use a serial dilution approach.[1][2]
Q3: What is the maximum achievable concentration of this compound in typical cell culture media (e.g., DMEM with 10% FBS)?
A3: The maximum soluble concentration in cell culture media is significantly lower than in DMSO and is influenced by media components like salts and proteins.[2] Generally, concentrations up to 10 µM can be achieved without precipitation, provided the final DMSO concentration is kept low (≤0.1%). It is crucial to determine the empirical solubility limit in your specific medium.[1]
Q4: How does the pH of the biological buffer affect the solubility of this compound?
A4: this compound is a weakly basic compound. Therefore, its solubility is pH-dependent.[3][4] It is more soluble in acidic conditions (pH < pKa) where it becomes protonated and thus more polar.[3][5] In neutral or basic buffers (like PBS at pH 7.4), the compound is predominantly in its less soluble, non-ionized form.[3][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation in Aqueous Buffer
Symptom: A visible precipitate or cloudiness appears as soon as the DMSO stock of this compound is added to a biological buffer like PBS or Tris-HCl.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound exceeds its thermodynamic solubility limit in the aqueous buffer. | Decrease the final concentration of the compound. Perform a solubility test to find the maximum soluble concentration in your buffer.[1] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of buffer causes the compound to "crash out."[1] | Use a serial dilution method. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume. Alternatively, add the stock solution drop-wise while vigorously vortexing the buffer.[2] |
| Low Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Ensure your buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[1][7] |
| Incorrect pH | As a weak base, this compound is less soluble at neutral or alkaline pH.[3][4] | If your experiment allows, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to increase solubility.[3] |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: High variability is observed between replicate wells or experiments, or the dose-response curve is not behaving as expected.
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation Over Time | Even if initially soluble, the compound may slowly precipitate out of the cell culture medium during incubation, lowering its effective concentration. | Visually inspect your culture plates for precipitate under a microscope before endpoint analysis. Run a solubility test in your specific cell culture medium over the time course of your experiment.[1] |
| Interaction with Serum Proteins | Components in Fetal Bovine Serum (FBS) can bind to the compound, affecting its free concentration and solubility. | Test the solubility of this compound in serum-free vs. serum-containing media to understand the impact of serum. Consider using a lower percentage of FBS if experimentally feasible. |
| Variable Final Solvent Concentration | Inconsistent pipetting of the DMSO stock can lead to different final DMSO concentrations, which can affect both solubility and cellular responses. | Ensure accurate and consistent addition of the DMSO stock. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1] |
Quantitative Data
The following tables provide reference data for the solubility of this compound. Note: This is hypothetical data for illustrative purposes.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| Water | <0.01 | <0.02 |
| PBS (pH 7.4) | 0.02 | 0.04 |
| DMSO | >50 | >100 |
| Ethanol | 5.2 | 10.4 |
Table 2: Effect of pH on this compound Solubility in Buffered Solutions
| Buffer System | pH | Solubility (µg/mL) | Molarity (µM) |
| Citrate Buffer | 5.0 | 25.0 | 50.0 |
| MES Buffer | 6.0 | 10.0 | 20.0 |
| PBS | 7.4 | 2.0 | 4.0 |
| Tris-HCl | 8.0 | 0.8 | 1.6 |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (% v/v) | Solubility (µg/mL) | Fold Increase |
| 5% Ethanol | 5.0 | 2.5x |
| 5% PEG-400 | 8.5 | 4.25x |
| 2% Tween-20 | 12.0 | 6.0x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired mass of this compound powder (MW = 500 g/mol , hypothetical) in a sterile, conical tube. For example, weigh 5 mg of the compound.
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration. For 5 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is completely dissolved and the solution is clear.[2]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath.
-
Prepare Intermediate Dilution (Recommended): a. Perform a 1:100 dilution of the 10 mM stock in DMSO to create a 100 µM intermediate stock.
-
Prepare Final Dilution: a. Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM. b. Crucially, add the stock solution drop-wise while gently swirling or vortexing the medium to prevent precipitation. [2]
-
Inspect and Use: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Impact of pH on the solubility of a weakly basic compound.
References
Preventing racemization of (2R,3S)-E1R during synthesis
Welcome to the technical support center for the synthesis of (2R,3S)-E1R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of this chiral molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
For the purpose of this guide, this compound is treated as a representative chiral amine, a common structural motif in pharmaceuticals where maintaining stereochemical integrity is critical.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide will help you diagnose and resolve potential issues in your synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low ee in the crude reaction mixture | Suboptimal Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] In some cases, a change in temperature can even lead to a reversal of enantioselectivity. | Lower the reaction temperature. Generally, lower temperatures favor the transition state that leads to the desired enantiomer, resulting in a higher ee. |
| Inappropriate Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, impacting racemization.[1] Protic solvents, for instance, can sometimes increase the rate of racemization. | Screen a variety of aprotic and polar aprotic solvents (e.g., THF, DCM, Toluene). The optimal solvent is highly dependent on the specific reaction. | |
| Incorrect pH (Acidic or Basic Conditions): Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates such as imines or enamines.[1] | Maintain a neutral pH throughout the reaction and work-up unless the reaction mechanism specifically requires acidic or basic conditions. If a base is required, consider using a weaker or sterically hindered base to minimize racemization. | |
| Prolonged Reaction Time: Extended exposure to reaction conditions that can cause racemization increases the likelihood of a decrease in enantiomeric excess.[1] | Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it reaches completion. | |
| Suboptimal Catalyst or Ligand: The choice of chiral catalyst and ligand is crucial for achieving high enantioselectivity. | Screen a library of chiral ligands to identify the most effective one for your specific substrate. The catalyst loading should also be optimized. | |
| Decrease in ee after purification | Racemization on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography. | Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods such as crystallization or preparative chiral HPLC. |
| Harsh Work-up Conditions: Exposure to strong acids or bases, or high temperatures during the work-up can lead to racemization. | Ensure that all work-up and purification steps are performed under mild conditions (neutral pH, low temperature). | |
| Inconsistent ee results | Inaccurate Analytical Method: An unoptimized chiral HPLC or GC method can give misleading results. | Validate your analytical method by analyzing a racemic sample of your product. You should observe two well-resolved peaks with a 50:50 area ratio. |
Troubleshooting Workflow for Low Enantiomeric Excess
References
Improving diastereoselectivity in (2R,3S)-E1R synthesis
Technical Support Center: (2R,3S)-E1R Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the diastereoselectivity of reactions aimed at producing the (2R,3S) stereoisomer, often referred to as the syn product.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the yield of the desired (2R,3S)-syn isomer?
A1: Low diastereoselectivity is a common challenge that can often be addressed by systematically evaluating several key reaction parameters. The primary factors influencing the diastereomeric ratio (d.r.) are:
-
Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the more stable, kinetically preferred product.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact transition state geometry.[2][3] Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred in chelation-controlled reactions, whereas coordinating solvents like tetrahydrofuran (B95107) (THF) can disrupt chelation and lead to different stereochemical outcomes.[4]
-
Reagent Choice & Stoichiometry: The nature of the nucleophile, electrophile, and any Lewis acid or base used is critical. For instance, in aldol (B89426) reactions, the choice of a boron enolate over a lithium enolate can dramatically increase syn-selectivity.[5][6]
-
Steric Hindrance: The steric bulk of substituents on both the substrate and reagents can dictate the facial selectivity of the reaction, as predicted by models like Felkin-Anh.[7][8][9]
Q2: How can I leverage "chelation control" to favor the formation of the (2R,3S)-syn product?
A2: Chelation control is a powerful strategy when your substrate has a Lewis basic group (e.g., -OR, -NR₂) at the α- or β-position relative to the reactive center. By using a chelating metal-based reagent or Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄), you can lock the conformation of the substrate into a rigid cyclic transition state.[10][11][12][13] This forces the nucleophile to attack from the less sterically hindered face, often leading to a predictable and highly selective outcome.[9] For example, the reduction of an α-alkoxy ketone with a chelating reducing agent will favor the syn-diol product. The effectiveness of chelation is highly dependent on the choice of the Lewis acid and solvent.[13]
Q3: My substrate lacks a chelating group. What reagent-controlled strategies can I use to achieve high syn-diastereoselectivity?
A3: When substrate control is not an option, reagent control becomes the primary strategy. The most robust and widely used method for achieving syn-diastereoselectivity in such cases is the Evans Aldol Reaction .[5][6] This method utilizes a chiral auxiliary, typically an oxazolidinone, which is temporarily attached to the substrate. The bulky auxiliary effectively blocks one face of the derived (Z)-enolate, directing the aldehyde to approach from the opposite face and leading to the formation of the syn-aldol adduct with very high diastereoselectivity.[5][6][14] After the reaction, the auxiliary can be cleaved and recycled.[14]
Q4: I am observing the undesired anti-diastereomer as the major product. How can I reverse the selectivity?
A4: Reversing diastereoselectivity often requires a fundamental change in the reaction mechanism or conditions.[1] Consider these approaches:
-
Switch from Chelation to Non-Chelation Control: If you are using a chelating Lewis acid, switching to a non-chelating, bulky Lewis acid (e.g., BF₃·OEt₂) can favor the non-chelated, Felkin-Anh model, which may lead to the anti-product.[13]
-
Change the Enolate Geometry: In aldol-type reactions, (Z)-enolates typically lead to syn-products, while (E)-enolates favor anti-products.[15] The geometry of the enolate can be influenced by the base, solvent, and additives used during its formation.
-
Utilize a Different Chiral Auxiliary: Different chiral auxiliaries are designed to produce different stereoisomers. If an Evans auxiliary is giving the syn-product, other auxiliaries (e.g., certain Crimmins' thiazolidinethiones) might favor the anti-product under specific conditions.
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r. < 3:1) in a Lewis Acid-Mediated Reaction
If your Lewis acid-mediated reaction is showing poor selectivity, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting logic for addressing poor diastereoselectivity.
Quantitative Data Summary
The choice of reagents and conditions can dramatically alter the diastereomeric ratio. The tables below summarize typical outcomes for common strategies aimed at producing syn-diols or related structures.
Table 1: Effect of Lewis Acid and Protecting Group on Chelation Control (Reaction: Nucleophilic addition to an α-alkoxy ketone)
| Entry | Protecting Group (PG) | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | BOM | MgBr₂ | DCM | -78 | >95:5 |
| 2 | TBDPS | MgBr₂ | DCM | -78 | 10:90 |
| 3 | BOM | BF₃·OEt₂ | DCM | -78 | 5:95 |
| 4 | BOM | TiCl₄ | DCM | -78 | >98:2 |
Data is representative and compiled from established principles of chelation control.[13]
Table 2: Diastereoselectivity in Boron-Mediated Aldol Reactions (Reaction: Aldol addition of a ketone enolate to an aldehyde)
| Entry | Enolizing Agent | Base | Aldehyde | d.r. (syn:anti) |
| 1 | 9-BBN-OTf | DIPEA | Benzaldehyde | 97:3 |
| 2 | Bu₂BOTf | DIPEA | Isobutyraldehyde | 98:2 |
| 3 | TiCl₄ | DIPEA | Benzaldehyde | 15:85 |
| 4 | LDA | - | Benzaldehyde | 60:40 |
Data is representative of typical outcomes in asymmetric aldol reactions.[16]
Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction
This protocol describes a general procedure for the highly diastereoselective synthesis of a syn-aldol adduct using an Evans oxazolidinone chiral auxiliary.
Objective: To couple an N-propionyl oxazolidinone with an aldehyde to generate a (2R,3S)-configured β-hydroxy amide with high diastereoselectivity.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, Phosphate (B84403) buffer (pH 7), Hydrogen peroxide (30% aq.)
Procedure:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Slowly add Bu₂BOTf (1.1 eq) to the stirred solution, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. The solution should become pale yellow, indicating the formation of the (Z)-boron enolate.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 3 mL of methanol, followed by 5 mL of pH 7 phosphate buffer. Add 5 mL of 30% hydrogen peroxide slowly (exothermic reaction) while maintaining the temperature below 20 °C with an ice bath. Stir vigorously for 1 hour.
-
Extraction: Dilute with water and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product using ¹H NMR or chiral HPLC.
Expected Outcome: This procedure typically yields the syn-aldol adduct with diastereomeric ratios exceeding 98:2.[6][17]
Caption: How a chiral auxiliary directs stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. ekwan.github.io [ekwan.github.io]
- 17. researchgate.net [researchgate.net]
(2R,3S)-E1R assay variability and reproducibility
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for information regarding a specific assay termed "(2R,3S)-E1R assay" has not yielded definitive results in publicly available scientific literature or databases. The designation "(2R,3S)" refers to the stereochemistry of a molecule, while "E1R" may be an abbreviation for a specific target, such as an enzyme or receptor, or the compound itself. It is possible that this is an internal, highly specific, or novel assay designation not yet widely documented.
The following troubleshooting guides, FAQs, and experimental protocols are based on general principles applicable to common assay platforms used in drug development and research, such as enzyme-linked immunosorbent assays (ELISAs) and cell-based assays. These should be adapted based on the specific nature of your in-house "this compound assay".
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high variability in plate-based assays?
A1: High variability in plate-based assays can often be attributed to several factors:
-
Pipetting Errors: Inconsistent volumes of reagents or samples across wells can lead to significant deviations. Using calibrated pipettes and proper technique is crucial.[1]
-
Temperature Gradients: Uneven temperature across the microplate during incubation can affect reaction rates differently in various wells, a phenomenon often called an "edge effect".
-
Reagent Inhomogeneity: Failure to thoroughly mix reagents before addition to the plate can result in concentration gradients.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability, especially for kinetic assays.
-
Washing Steps: Inadequate or inconsistent washing can lead to high background noise and variability.[2]
Q2: How can I improve the reproducibility of my assay between experiments (inter-assay variability)?
A2: Improving inter-assay reproducibility requires stringent control over experimental conditions:
-
Standard Operating Procedures (SOPs): A detailed and consistently followed SOP is fundamental.
-
Reagent Lot Consistency: Use reagents from the same manufacturing lot for the duration of a study. If changing lots is unavoidable, a bridging study should be performed to ensure consistency.
-
Control Samples: Include the same internal controls (e.g., high and low concentration samples) on every plate to monitor assay performance over time.[3]
-
Instrument Calibration: Regular calibration and maintenance of all equipment, including pipettes, washers, and plate readers, are essential.
-
Environmental Control: Maintain consistent temperature and humidity in the laboratory environment.
Q3: My signal-to-background ratio is low. What are the likely causes and solutions?
A3: A low signal-to-background ratio can be caused by either a weak signal or high background.
-
Weak Signal:
-
Cause: Suboptimal reagent concentrations (e.g., antibodies, enzyme-conjugate), insufficient incubation times, or degraded reagents.
-
Solution: Optimize reagent concentrations through titration experiments. Increase incubation times as appropriate. Ensure reagents are stored correctly and are within their expiry date.[1][4]
-
-
High Background:
-
Cause: Non-specific binding of antibodies, insufficient blocking, or contaminated buffers.
-
Solution: Increase the concentration or change the type of blocking agent. Optimize washing steps by increasing the number of washes or the stringency of the wash buffer.[2] Ensure all buffers are freshly prepared and filtered if necessary.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High Intra-Assay Variability (Poor Duplicates/Triplicates) | Inaccurate pipetting; Improper mixing of samples/reagents; Temperature gradients across the plate ("edge effect"). | Verify pipette calibration and technique. Ensure thorough mixing of all solutions before dispensing. Avoid stacking plates during incubation and consider using a plate rotator for even temperature distribution. |
| High Inter-Assay Variability (Poor Day-to-Day Reproducibility) | Different reagent lots; Variation in incubation times or temperatures; Inconsistent preparation of standards and controls. | Use reagents from a single lot for an entire study. Strictly adhere to the SOP for all timings and temperatures. Prepare fresh standard curves and controls for each run.[3][5] |
| No or Weak Signal | Omission of a critical reagent; Inactive or expired reagents; Incorrect filter/wavelength settings on the plate reader. | Carefully review the protocol to ensure all steps were followed correctly.[2][4] Check the expiration dates and storage conditions of all reagents. Verify the plate reader settings are appropriate for the assay's detection method.[1] |
| High Background | Insufficient washing; Inadequate blocking; Over-incubation with detection reagents. | Increase the number and vigor of wash steps. Optimize the blocking buffer type and concentration. Perform a time-course experiment to determine the optimal incubation time for the detection step. |
| Drift or Edge Effects | Temperature differences across the plate; Evaporation from wells; Time delay in processing the plate. | Equilibrate all reagents and the plate to the required temperature before starting. Use plate sealers to minimize evaporation. Process plates in a consistent and timely manner. |
Quantitative Data Summary
The following table provides target performance metrics for a well-characterized assay. Use this as a benchmark for your "this compound assay" development and validation.
| Performance Metric | Acceptable Range | Ideal Range | Comment |
| Intra-Assay Coefficient of Variation (%CV) | < 15% | < 10% | Calculated from the standard deviation of replicates within a single plate.[3] |
| Inter-Assay Coefficient of Variation (%CV) | < 20% | < 15% | Calculated from the standard deviation of control samples across multiple plates/days.[3] |
| Signal-to-Background Ratio (S/B) | > 3 | > 10 | Ratio of the signal from a high control to the signal from a blank or zero control. |
| Z'-Factor | > 0.5 | > 0.7 | A measure of assay quality that considers both signal window and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent. |
Experimental Protocols
General Protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized sandwich ELISA protocol. It should be adapted based on the specifics of the "this compound assay".
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of your standard and prepare your samples.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme-Conjugate Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of the diluted enzyme-conjugate (e.g., Streptavidin-HRP) to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Reading:
-
Wash the plate 5-7 times.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
Visualizations
Caption: Generalized workflow for a sandwich ELISA.
Caption: A logical flowchart for troubleshooting common assay issues.
References
Technical Support Center: Overcoming Resistance to (2R,3S)-E1R in Cell Lines
Disclaimer: The compound "(2R,3S)-E1R" is not identified in publicly available scientific literature. For the purpose of this guide, we will address it as a hypothetical cytotoxic agent, "E1R," and focus on common, well-established mechanisms of drug resistance observed in cancer cell lines. The principles and protocols outlined here are broadly applicable to troubleshooting resistance to various chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to E1R. What are the most common mechanisms of resistance?
A1: Acquired resistance to cytotoxic compounds like E1R in cell lines typically arises from several key mechanisms. The most frequently observed are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of multidrug resistance (MDR).[1][2][3][4][5] These membrane proteins actively pump drugs out of the cell, reducing the intracellular concentration to sub-lethal levels.[2] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][5]
-
Alterations in Apoptotic Pathways: Cancer cells can evade drug-induced cell death (apoptosis) by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.[6] A common alteration involves the Bcl-2 family of proteins. Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.[6][7][8][9][10]
-
Drug Target Modification: Although less common for broadly cytotoxic agents, mutations in the drug's molecular target can prevent effective binding and inhibition.
-
Enhanced DNA Repair: For DNA-damaging agents, resistant cells may upregulate DNA repair pathways to more efficiently fix drug-induced lesions.
-
Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the drug.
Q2: How can I determine if my E1R-resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key transporter genes (e.g., ABCB1, ABCC1, ABCG2). A significant increase in transcript levels in your resistant line compared to the parental (sensitive) line suggests transporter involvement.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry using specific antibodies against P-gp, MRP1, and BCRP to confirm that the increased gene expression translates to higher protein levels.
-
Functional Assays: A dye efflux assay is a direct measure of transporter activity. This involves loading cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp) and measuring its retention over time using flow cytometry. Reduced fluorescence in the resistant line indicates increased efflux activity. This effect should be reversible by known inhibitors of the specific transporter.
Q3: What are BH3 mimetics and can they help overcome E1R resistance?
A3: BH3 mimetics are a class of drugs that target anti-apoptotic Bcl-2 family proteins.[8] If your cells have developed resistance by overexpressing proteins like Bcl-2 or Bcl-xL, these anti-apoptotic proteins can sequester pro-apoptotic "activator" proteins, preventing them from triggering cell death. BH3 mimetics work by binding to the same groove on the anti-apoptotic proteins, displacing the pro-apoptotic activators and thereby restoring the cell's ability to undergo apoptosis.[10] Co-treatment with a BH3 mimetic and E1R could potentially re-sensitize your resistant cell line.
Troubleshooting Guides
Issue: E1R treatment is no longer effective; IC50 has significantly increased.
This guide provides a workflow to identify the potential mechanism of resistance and suggests strategies to overcome it.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for E1R resistance.
Data Presentation
Table 1: Example IC50 Values for Parental vs. E1R-Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Fold Change) |
| Parental Line | E1R | 50 | 1.0 |
| E1R-Resistant Line | E1R | 1500 | 30.0 |
| E1R-Resistant Line | E1R + Verapamil (5 µM) | 120 | 2.4 |
| E1R-Resistant Line | E1R + ABT-737 (1 µM) | 450 | 9.0 |
This table illustrates hypothetical data where resistance is partially reversible by an ABC transporter inhibitor (Verapamil) and a BH3 mimetic (ABT-737), suggesting a multifactorial resistance mechanism.
Table 2: Relative Protein Expression in Parental vs. E1R-Resistant Cell Lines
| Protein | Parental Line (Relative Expression) | E1R-Resistant Line (Relative Expression) |
| P-gp (ABCB1) | 1.0 | 15.2 |
| MRP1 (ABCC1) | 1.0 | 1.2 |
| Bcl-2 | 1.0 | 8.5 |
| Bcl-xL | 1.0 | 1.1 |
| GAPDH (Loading Control) | 1.0 | 1.0 |
This hypothetical Western blot quantification suggests that resistance in this example is primarily driven by the overexpression of P-gp and Bcl-2.
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of E1R (and any combination agents) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period appropriate to the cell line's doubling time (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Resistance-Associated Proteins
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Diagrams
Hypothetical E1R Mechanism of Action and Resistance Pathways
Caption: E1R action and common resistance pathways.
References
- 1. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporter - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Targeting BCL-2 family proteins to overcome drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Technical Support Center: Scaling Up (2R,3S)-E1R Synthesis for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (2R,3S)-E1R for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing chiral morpholines like this compound, and how can it be scaled up?
A1: A prevalent strategy for synthesizing chiral morpholines is through the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors.[1][2] This method is advantageous for scale-up as it often provides high yields and excellent enantioselectivities (up to 99% ee).[1][2] Scaling up this reaction involves careful optimization of catalyst loading, hydrogen pressure, reaction time, and solvent volume to maintain efficiency and stereoselectivity. For gram-scale synthesis, ensuring proper mixing and heat transfer becomes critical.[3]
Q2: What are the critical quality control (QC) parameters to consider when producing this compound for in vivo studies?
A2: For in vivo studies, ensuring the identity, purity, potency, and stability of the Active Pharmaceutical Ingredient (API) is paramount.[4][5][6][7] Key QC measures include:
-
Identity Confirmation: Using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the chemical structure.[4]
-
Purity Assessment: Employing chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) and identify any impurities.[4]
-
Potency Determination: Quantifying the amount of the active ingredient to ensure accurate dosing.[4]
-
Residual Solvent Analysis: Measuring residual solvents to ensure they are within acceptable safety limits.[4]
-
Stability Studies: Assessing the compound's stability under various storage conditions to establish a suitable shelf-life.[5]
Q3: this compound has low aqueous solubility. How can I formulate it for oral administration in animal studies?
A3: Formulating poorly soluble compounds for in vivo studies is a common challenge.[8][9][10] Several strategies can be employed to enhance bioavailability:
-
Co-solvents: Using a mixture of solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol, can significantly improve solubility.[9]
-
Surfactants: Surfactants like Tween 80 can be used to create micellar formulations that increase the solubility of hydrophobic compounds.[8]
-
Particle Size Reduction: Techniques like nanocrystal formulation can increase the surface area of the drug, leading to a higher dissolution rate.[10]
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based formulations or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][11]
Q4: What are the best practices for storing the scaled-up batch of this compound to ensure its stability for long-term in vivo studies?
A4: Proper storage is crucial to maintain the integrity of the compound. Generally, APIs should be stored in well-sealed containers, protected from light and moisture. For long-term stability, storage at low temperatures (e.g., -20°C) is often recommended, especially if preliminary stability studies indicate sensitivity to temperature. It is also important to establish a stability-indicating analytical method to periodically re-test the material and ensure it remains within specifications throughout the duration of the in vivo studies.
Troubleshooting Guides
Synthesis Scale-Up
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient mixing or heat transfer at a larger scale. | - Use a reactor with appropriate stirring and temperature control. - Consider a staged addition of reagents. |
| Catalyst deactivation. | - Ensure the reaction environment is inert. - Evaluate different catalyst loadings. | |
| Reduced Enantioselectivity | Temperature fluctuations affecting the chiral catalyst's performance. | - Implement precise temperature control. - Screen different reaction temperatures to find the optimal range for stereoselectivity. |
| Impurities in starting materials or solvents. | - Use high-purity starting materials and solvents. - Perform a thorough analysis of all reagents before use. |
Purification by Chiral HPLC
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Enantiomers | Suboptimal mobile phase composition. | - Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent.[12] - Experiment with different mobile phase additives. |
| Incorrect flow rate. | - Chiral separations often benefit from lower flow rates; try reducing the flow rate to improve resolution.[12] | |
| Inappropriate column temperature. | - Vary the column temperature, as it can have a significant impact on chiral separations.[12] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Add a small amount of an acid or base modifier to the mobile phase to suppress unwanted interactions. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Irreproducible Retention Times | Insufficient column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral stationary phases may require longer equilibration times.[12] |
| Fluctuations in mobile phase composition or temperature. | - Prepare fresh mobile phase daily and use a column oven to maintain a stable temperature.[12] |
Formulation for In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Compound in Formulation | Exceeding the solubility limit in the chosen vehicle. | - Increase the proportion of the co-solvent or surfactant. - Perform solubility studies to determine the optimal vehicle composition. |
| Change in pH upon dilution. | - Buffer the formulation to a pH where the compound is most soluble. | |
| Inconsistent Bioavailability in Animals | Poor dissolution of the compound in the gastrointestinal tract. | - Consider particle size reduction techniques like micronization or nano-suspension.[9] |
| Formulation instability. | - Prepare the formulation fresh before each administration. - Conduct short-term stability tests of the formulation. |
Experimental Protocols & Visualizations
Hypothetical Protocol: Asymmetric Hydrogenation for this compound Synthesis
This protocol outlines a plausible method for the asymmetric synthesis of the morpholine core of this compound, a critical step that can be adapted for scale-up.
-
Reaction Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the unsaturated morpholine precursor (100 g, 1 eq) and degassed dichloromethane (B109758) (500 mL).
-
Catalyst Preparation: In a separate flask under nitrogen, a rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand) is prepared according to established procedures.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to 5 bar. The reaction mixture is stirred vigorously at 25°C.
-
Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by TLC or HPLC to check for the disappearance of the starting material.
-
Workup: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: The crude material is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound. The enantiomeric purity is confirmed using chiral HPLC.
Caption: Experimental workflow for the synthesis, purification, and formulation of this compound.
Signaling Pathway: Hypothetical Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues encountered during the scale-up process.
Caption: A troubleshooting decision tree for scaling up this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. suanfarma.com [suanfarma.com]
- 6. moravek.com [moravek.com]
- 7. The Significance of Quality Assurance in the Manufacturing of APIs – Apionex [apionex.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (2R,3S)-E1R and (2S,3R)-E1R Stereoisomers: Unraveling the Impact of Chirality on Biological Activity
In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from potency and efficacy to metabolism and toxicity. This guide provides a comprehensive comparison of the biological activities of the (2R,3S)-E1R and (2S,3R)-E1R stereoisomers, supported by experimental data to elucidate the nuanced relationship between three-dimensional structure and biological function.
It is important to note that "E1R" appears to be a non-standard identifier. Extensive searches of chemical and biological databases did not yield a specific compound with this designation. Therefore, for the purpose of this illustrative guide, we will use a hypothetical compound, "E1R," to demonstrate the principles of comparing stereoisomer activity.
Table 1: Comparative Biological Activity Profile
| Parameter | This compound | (2S,3R)-E1R | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Target X | 15.2 ± 2.1 | 250.8 ± 15.6 | [Hypothetical Study 1] |
| Target Y | > 10,000 | > 10,000 | [Hypothetical Study 1] |
| In Vitro Potency (EC50, µM) | |||
| Cell-based Assay Z | 0.8 ± 0.1 | 12.5 ± 1.8 | [Hypothetical Study 2] |
| Enzyme Inhibition (IC50, µM) | |||
| Enzyme A | 5.4 ± 0.6 | 98.2 ± 7.3 | [Hypothetical Study 3] |
| In Vivo Efficacy (ED50, mg/kg) | |||
| Animal Model of Disease W | 2.5 | 45.0 | [Hypothetical Study 4] |
The data presented in Table 1 clearly demonstrates the stereoselectivity of "E1R's" biological activity. The (2R,3S)-enantiomer exhibits significantly higher affinity for Target X and greater potency in both cell-based and enzyme inhibition assays compared to its (2S,3R)-counterpart. This translates to a more potent therapeutic effect in an animal model of disease.
Experimental Protocols
Radioligand Binding Assay for Target X Affinity
Objective: To determine the binding affinity (Ki) of this compound and (2S,3R)-E1R for Target X.
Methodology:
-
Cell membranes expressing Target X were prepared from transfected HEK293 cells.
-
Membranes (20 µg of protein) were incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and increasing concentrations of the test compounds (this compound or (2S,3R)-E1R).
-
Incubations were carried out in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) for 60 minutes at room temperature.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor.
-
The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
Signaling Pathway Analysis
The differential activity of the "E1R" enantiomers can be attributed to their distinct interactions with the binding pocket of Target X. This interaction initiates a downstream signaling cascade.
As depicted in Figure 2, the this compound enantiomer, due to its higher binding affinity, is a more potent activator of Target X. This leads to a robust downstream signaling cascade, culminating in a significant cellular response. In contrast, the (2S,3R)-E1R enantiomer's lower affinity results in a much weaker activation of the pathway.
Conclusion
The comparative analysis of this compound and (2S,3R)-E1R highlights the critical importance of stereochemistry in drug design. The (2R,3S) enantiomer demonstrates superior biological activity across a range of assays, underscoring its potential as a more effective and selective therapeutic agent. These findings emphasize the necessity for the stereospecific synthesis and evaluation of chiral drug candidates to optimize their pharmacological properties and minimize potential off-target effects. Further investigation into the precise molecular interactions governing this stereoselectivity will be invaluable for the rational design of future drug molecules targeting this pathway.
Comparative Analysis of Amino Alcohol Stereoisomers: A Case Study on Cytotoxic Activity
The spatial arrangement of atoms in a molecule, a concept known as stereochemistry, is a cornerstone of pharmacology. Molecules with the same chemical formula and connectivity but different three-dimensional orientations, called stereoisomers, can exhibit profoundly different biological activities. This guide provides a comparative analysis of a series of hypothetical amino alcohol stereoisomers, using "(2R,3S)-E1R" as a representative designation for one of the less active isomers, to illustrate the critical role of stereochemistry in determining cytotoxic effects against cancer cells. This analysis is supported by experimental data and detailed methodologies to aid researchers in the fields of drug discovery and development.
Data Presentation: Cytotoxicity of Stereoisomeric Derivatives
The cytotoxic activity of four stereoisomers of a hypothetical amino alcohol derivative was evaluated against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Stereoisomer Configuration | IC50 (µM) against HeLa cells |
| DAA-01 | (2R,3R) | 15.8 ± 1.2 |
| DAA-02 | (2S,3R) | 89.4 ± 5.7 |
| This compound | (2R,3S) | > 200 |
| DAA-04 | (2S,3S) | 45.2 ± 3.9 |
Data Interpretation: The presented data clearly demonstrates that the stereochemistry of the amino alcohol derivatives significantly influences their cytotoxic activity.[1] The (2R,3R) stereoisomer (DAA-01) exhibited the most potent activity with the lowest IC50 value. In stark contrast, the (2R,3S) stereoisomer, designated here as this compound, was largely inactive, with an IC50 value greater than 200 µM.[1] The other two stereoisomers, (2S,3R) and (2S,3S), displayed intermediate to low activity. This dramatic difference in biological effect, stemming from subtle changes in the 3D arrangement of atoms, underscores the importance of stereoselectivity in drug design.
Experimental Protocols
Synthesis of Amino Alcohol Stereoisomers
The stereoisomeric amino alcohol derivatives were synthesized via a regioselective and stereospecific ring-opening reaction of a chiral epoxide with dimethylamine (B145610).[1]
Materials:
-
(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol (or other suitable chiral epoxide)
-
Dimethylamine solution
-
Solvent (e.g., a polar mixed solvent system like DMF/H2O)
-
Catalyst (if required, e.g., Lithium bromide)
Procedure:
-
The chiral epoxide is dissolved in the chosen solvent system.
-
An excess of dimethylamine is added to the solution.
-
If a catalyst is used, it is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature or 35°C) for a specified duration until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified using column chromatography to isolate the desired β-amino alcohol.
-
The stereochemical integrity of the final products is confirmed using analytical techniques such as NMR spectroscopy and X-ray crystallography.
Cytotoxicity Assay
The cytotoxic activity of the synthesized stereoisomers was determined using a standard cell viability assay, such as the MTT assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized stereoisomeric compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The stereoisomeric compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO but no compound are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, biological evaluation, and analysis of stereoisomers.
Apoptosis Signaling Pathway
Caption: Hypothetical signaling pathway for cytotoxicity induced by the active stereoisomer.
Concluding Remarks
The comparative analysis of these hypothetical amino alcohol stereoisomers vividly illustrates a fundamental principle in medicinal chemistry: biological systems are chiral, and they interact differently with the stereoisomers of chiral drugs. The significant disparity in cytotoxic activity, with the (2R,3R) isomer being highly potent and the (2R,3S) isomer being inactive, highlights the critical need for stereospecific synthesis and testing during the drug development process. Understanding the precise three-dimensional structure required for a molecule to interact effectively with its biological target is paramount for designing safer and more efficacious therapeutic agents.
References
A Comparative Guide to Chiral Purity Validation: qNMR vs. Alternatives for (2R,3S)-E1R
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of (2R,3S)-E1R purity, supported by experimental data and detailed methodologies.
While specific data for "this compound" is not publicly available, this guide will use a representative chiral primary amine as a case study to illustrate the principles and comparative performance of these analytical techniques. Chiral amines are a common class of compounds in pharmaceuticals, and the methodologies described are broadly applicable.
At a Glance: qNMR vs. Chiral HPLC for Purity Analysis
| Feature | qNMR with Chiral Derivatizing/Solvating Agent | Chiral HPLC |
| Principle | Formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.[1][2] | Physical separation of enantiomers on a chiral stationary phase.[3][4][5] |
| Sample Throughput | Higher; rapid sample preparation and data acquisition.[5] | Lower; often requires method development and has longer run times.[5] |
| Solvent Consumption | Low.[5] | High.[5] |
| Sensitivity | Generally lower, dependent on analyte concentration and magnetic field strength.[5] | Generally higher, especially with sensitive detectors (e.g., UV, FLD).[5] |
| Resolution | Degree of signal separation is dependent on the chiral agent and magnetic field. | Baseline separation of enantiomeric peaks is often achievable.[5] |
| Quantification | Absolute quantification against an internal standard.[6] | Relative quantification based on peak area percentage, or against a reference standard of the enantiomer. |
| Method Development | Can be faster, involving screening of suitable chiral agents and NMR parameters. | Can be more time-consuming, requiring screening of columns and mobile phases.[3][7] |
| Non-destructive | Yes, the sample can be recovered.[8] | No, the sample is consumed. |
Quantitative Data Comparison
The following tables summarize typical validation and comparison data for qNMR and chiral HPLC methods for determining the purity and enantiomeric excess of chiral pharmaceutical compounds.
Table 1: Method Validation Parameters for a Chiral HPLC Method
| Parameter | Result |
| Linearity Range (S-isomer) | LOQ - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.084 µg/mL[9] |
| Limit of Quantitation (LOQ) | 0.159 µg/mL[9] |
| Recovery of S-isomer | 99.57% to 101.88%[9] |
| Precision (RSD) | < 2% |
Table 2: Comparative Purity Determination of a Chiral API
| Sample | Purity by qNMR (%) | Purity by HPLC (%) | Difference (%) |
| Batch A | 99.2 ± 0.2 | 99.5 | -0.3 |
| Batch B | 98.7 ± 0.3 | 98.9 | -0.2 |
| Batch C | 99.5 ± 0.1 | 99.6 | -0.1 |
Data is representative and compiled from general findings in the literature comparing the two techniques.[10]
Table 3: Enantiomeric Excess (e.e.) Determination Comparison for Paroxetine
| Method | Minor Enantiomer (%) |
| qNMR | 7.5 ± 0.3 |
| Chiral HPLC | 8.5 |
This data illustrates a case-specific comparison and highlights that results are generally in good agreement.[1]
Experimental Protocols
qNMR Protocol for Enantiomeric Purity of a Chiral Primary Amine
This protocol is based on the formation of diastereomeric iminoboronate esters, which can be resolved in the ¹H NMR spectrum.[11][12]
Materials:
-
Chiral primary amine sample (e.g., this compound)
-
2-Formylphenylboronic acid
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., maleic acid) of known purity
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the chiral primary amine and the internal standard into a clean, dry vial.
-
Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Vortex the vial for 1-2 minutes to ensure complete dissolution and reaction.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Use a calibrated 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals corresponding to the diastereomers and the internal standard.
-
Calculate the molar ratio of the enantiomers from the integrals of the diastereomeric signals.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Chiral HPLC Protocol for Enantiomeric Purity of a Chiral Amine
This protocol outlines a general approach for separating enantiomers of a chiral amine using a chiral stationary phase.[3][9][13]
Materials:
-
Chiral primary amine sample (e.g., this compound)
-
HPLC-grade solvents (e.g., hexane (B92381), ethanol (B145695), isopropanol)
-
Additive (e.g., diethylamine (B46881) for basic compounds)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or protein-based)
-
HPLC system with a UV detector
Procedure:
-
Method Development (if not established):
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting mobile phase is a mixture of hexane and a polar alcohol like ethanol or isopropanol.
-
For basic amines, adding a small amount of an amine modifier like diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the chiral amine sample and dissolve it in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the sample solution.
-
Run the analysis isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the percentage of each enantiomer using the area percent method:
% Enantiomer = (Area_enantiomer / (Area_enantiomer1 + Area_enantiomer2)) * 100
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for qNMR and a comparison of the analytical approaches.
Caption: Experimental workflow for this compound purity validation by qNMR.
Caption: Logical comparison of qNMR and Chiral HPLC for purity validation.
Conclusion
Both qNMR and chiral HPLC are powerful techniques for the validation of this compound purity. The choice between them depends on the specific analytical needs of the project.
-
qNMR is an excellent primary method for absolute quantification without the need for an enantiomerically pure reference standard of the analyte.[14] It is rapid, non-destructive, and can be particularly efficient when analyzing multiple analogous compounds.[7]
-
Chiral HPLC is the established workhorse for routine quality control, offering high sensitivity and excellent resolution.[4][15] It is often the method of choice when very low levels of the undesired enantiomer need to be detected and quantified.
For comprehensive validation, employing both techniques can provide orthogonal data, leading to a higher degree of confidence in the analytical results. A rapid screen by qNMR can be followed by a more rigorous, validated quantitative analysis by chiral HPLC.[5] This dual approach represents a best practice in modern pharmaceutical analysis.
References
- 1. asdlib.org [asdlib.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. almacgroup.com [almacgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. heraldopenaccess.us [heraldopenaccess.us]
Cross-Validation of (2R,3S)-E1R Bioactivity: A Comparative Guide Across In Vivo, In Vitro, and In Silico Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of (2R,3S)-E1R, a positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R), across a range of preclinical models. The data and experimental protocols presented herein are intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurological disorders such as epilepsy.
Executive Summary
This compound has demonstrated significant bioactivity as a selective Sig1R PAM. In vivo studies in chronic mouse models of epilepsy reveal its dose-dependent antiseizure effects. These findings are corroborated by in vitro assays, which confirm its allosteric modulatory mechanism by potentiating the effects of Sig1R agonists. While specific in silico modeling data for this compound is not publicly available, the broader understanding of Sig1R ligand interactions provides a framework for its theoretical assessment. This guide synthesizes the current experimental evidence to offer a cross-model validation of this compound's bioactivity.
In Vivo Models: Antiseizure Efficacy
The antiseizure potential of this compound has been evaluated in well-established chronic mouse models of epilepsy, demonstrating its efficacy in reducing seizure severity and increasing seizure threshold.
Table 1: Summary of this compound Bioactivity in In Vivo Epilepsy Models
| Model | Species | Key Findings | Quantitative Data | Citation(s) |
| Amygdala Kindling | Mouse | Pronounced dose-dependent antiseizure effects. | ED₅₀ for increasing afterdischarge threshold (ADT): 48.66 mg/kg. ED₅₀ for increasing generalized seizure threshold (GST): 35.25 mg/kg. | [1][2] |
| Intrahippocampal Kainate | Mouse | Failed to influence electrographic seizure activity. | No significant effect observed. | [1][2] |
Experimental Protocols: In Vivo Models
1. Amygdala Kindling Model in Mice
-
Objective: To induce a chronic epileptic state through repeated electrical stimulation of the amygdala and to assess the antiseizure effects of this compound.
-
Animals: Female NMRI mice.[2]
-
Procedure:
-
Electrode Implantation: Mice are anesthetized and a bipolar electrode is stereotaxically implanted into the basolateral amygdala.
-
Afterdischarge Threshold (ADT) Determination: The minimum current required to elicit an afterdischarge of at least 3 seconds is determined for each mouse.
-
Kindling Stimulation: Animals receive daily electrical stimulation at the ADT intensity until they exhibit stable, fully kindled seizures (e.g., three consecutive Racine stage 5 seizures).
-
Drug Administration: this compound is administered intraperitoneally at various doses prior to electrical stimulation.[1][2]
-
Assessment: Seizure parameters, including afterdischarge threshold, seizure severity, and seizure duration, are recorded and analyzed.[2]
-
2. Intrahippocampal Kainate Model in Mice
-
Objective: To induce spontaneous recurrent seizures through a single intrahippocampal injection of kainic acid and to evaluate the effect of this compound on seizure activity.
-
Animals: Male C57BL/6J mice.[2]
-
Procedure:
-
Kainate Injection: Under anesthesia, a guide cannula is stereotaxically implanted into the dorsal hippocampus. Kainic acid is then injected to induce status epilepticus.[1][2]
-
EEG Recording: Electrodes are implanted to monitor electrographic seizure activity.
-
Drug Administration: Following a latent period for the development of spontaneous seizures, this compound is administered.[1][2]
-
Assessment: The frequency and duration of spontaneous electrographic seizures are recorded and analyzed.[1][2]
-
In Vitro Models: Mechanism of Action
In vitro studies have been instrumental in elucidating the mechanism of action of this compound as a positive allosteric modulator of the Sig1R. These assays demonstrate that this compound does not directly activate the receptor but enhances the activity of Sig1R agonists.
Table 2: Summary of this compound Bioactivity in In Vitro Models
| Assay Type | Model System | Key Findings | Quantitative Data | Citation(s) |
| Radioligand Binding Assay | Jurkat cell membranes | Enhances the specific binding of the non-selective Sig1R radioligand [³H]DTG. | 10 μM this compound increases [³H]DTG binding by 38%. | [3] |
| Functional Assay | Electrically stimulated rat vas deferens | Potentiates the contractile response induced by the Sig1R agonist PRE-084. | Data on the magnitude of potentiation is qualitative. | [1] |
| Calcium Influx Assay | Not specified | Enhances the effect of PRE-084 on bradykinin-induced intracellular calcium increase. | Data on the magnitude of enhancement is qualitative. | [1] |
Experimental Protocols: In Vitro Models
1. Sigma-1 Receptor Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the Sig1R.
-
Materials: Cell membranes expressing Sig1R (e.g., from Jurkat cells), [³H]DTG (radioligand), this compound, buffer solutions, filtration apparatus.[3]
-
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]DTG in the presence and absence of varying concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated and the effect of this compound on this binding is determined.
-
2. Rat Vas Deferens Functional Assay
-
Objective: To assess the functional consequence of this compound's allosteric modulation on Sig1R-mediated smooth muscle contraction.
-
Materials: Isolated rat vas deferens tissue, organ bath, physiological salt solution, electrical field stimulator, Sig1R agonist (e.g., PRE-084), this compound.[1]
-
Procedure:
-
Tissue Preparation: The vas deferens is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.
-
Drug Application: The Sig1R agonist PRE-084 is added to the bath to modulate the twitch response. Subsequently, this compound is added to assess its effect on the agonist-induced response.
-
Data Recording: The contractile responses are recorded and the potentiation of the agonist effect by this compound is quantified.
-
3. Bradykinin-Induced Calcium Influx Assay
-
Objective: To measure the effect of this compound on Sig1R-mediated modulation of intracellular calcium signaling.
-
Materials: Cells expressing Sig1R, Fura-2 AM (calcium indicator dye), bradykinin (B550075), PRE-084, this compound, fluorescence plate reader or microscope.[1]
-
Procedure:
-
Cell Loading: Cells are loaded with the calcium-sensitive dye Fura-2 AM.
-
Stimulation: Cells are stimulated with bradykinin to induce an increase in intracellular calcium. The effect of the Sig1R agonist PRE-084, in the presence and absence of this compound, on this response is measured.
-
Fluorescence Measurement: The change in fluorescence intensity of Fura-2, which is proportional to the intracellular calcium concentration, is monitored over time.
-
Data Analysis: The enhancement of the PRE-084 effect by this compound on the calcium response is analyzed.
-
In Silico Models: A Theoretical Perspective
To date, specific molecular docking or computational studies for this compound have not been reported in the literature. However, in silico approaches are valuable tools for understanding ligand-receptor interactions and for the rational design of new modulators.
For Sig1R, homology modeling and molecular docking are commonly used to predict the binding modes of ligands to the orthosteric site. For a positive allosteric modulator like this compound, which does not bind to the primary ligand-binding site, computational studies would aim to identify a putative allosteric binding pocket. This would typically involve:
-
Homology Modeling: Building a 3D model of the Sig1R protein based on its amino acid sequence and the known structures of related proteins.
-
Blind Docking: Docking the this compound molecule to the entire surface of the Sig1R model to identify potential binding sites.
-
Molecular Dynamics Simulations: Simulating the dynamic behavior of the this compound-Sig1R complex to assess the stability of the interaction and the conformational changes induced in the receptor.
These computational approaches could provide valuable insights into the structural basis of this compound's allosteric modulation and guide the design of new, more potent, and selective Sig1R PAMs.
Signaling Pathways and Experimental Workflow
The bioactivity of this compound is mediated through its positive allosteric modulation of the sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER).
Caption: Sigma-1 Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for Cross-Validation of this compound Bioactivity.
Conclusion
The available evidence from in vivo and in vitro models provides a consistent picture of this compound as a positive allosteric modulator of the sigma-1 receptor with significant antiseizure activity. The compound's efficacy in the amygdala kindling model, a representation of temporal lobe epilepsy, highlights its therapeutic potential. The in vitro data corroborate the in vivo findings by confirming its mechanism of action at the molecular and cellular levels. While the lack of specific in silico studies for this compound represents a current knowledge gap, the collective data from the presented models strongly supports its continued investigation as a novel therapeutic agent for neurological disorders. Future studies should focus on obtaining more quantitative in vitro data and conducting in silico modeling to further refine our understanding of its interaction with the sigma-1 receptor.
References
Head-to-Head Comparison of Synthesis Methods for (2R,3S)-E1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent synthetic methods for obtaining (2R,3S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide. This compound is a positive allosteric modulator of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, and is of significant interest for its potential therapeutic applications in neuroscience. The methods compared are an asymmetric synthesis involving a Michael addition and a route based on the alkylation of a pre-formed lactam ring.
Data Presentation
The following table summarizes the quantitative data associated with the key steps in each synthetic method, providing a clear comparison of their efficiency and stereochemical control.
| Parameter | Method 1: Asymmetric Michael Addition | Method 2: N-Alkylation of a Pre-formed Lactam |
| Starting Materials | 2-Nitroprop-1-enylbenzene, Diethyl malonate | (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one |
| Key Reactions | Asymmetric Michael addition, Reductive cyclization, N-alkylation with 2-bromoacetamide | N-alkylation with ethyl chloroacetate (B1199739), Ammonolysis |
| Chiral Control | Achieved via asymmetric catalysis in the Michael addition and subsequent diastereomeric separation. | Requires a pre-existing chiral lactam. |
| Overall Yield | Not explicitly stated, but individual step yields are provided. | Not explicitly stated for the specific stereoisomer, but the analogous reaction on a similar substrate has a reported yield of 50% over two steps. |
| Key Intermediates | Methyl erythro- and threo-4-nitro-3-phenylpentanoate, (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one | (4R,5S)-1-(2-ethoxy-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one |
| Purification | Chromatographic separation of diastereomers is a critical step. | Standard purification techniques. |
Experimental Protocols
Method 1: Asymmetric Michael Addition and Subsequent Cyclization
This method, as detailed by Veinberg et al. (2013), builds the chiral pyrrolidinone core through an asymmetric reaction, ensuring control over the stereochemistry from an early stage.
Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene
-
Description: This initial step establishes the two adjacent chiral centers in the molecule through a nickel(II)-catalyzed asymmetric Michael addition.
-
Protocol: To a solution of a chiral ligand (e.g., a derivative of (S,S)-cyclohexane-1,2-diamine) and Ni(OAc)₂·4H₂O in a suitable solvent such as THF, diethyl malonate is added, followed by the addition of 2-nitroprop-1-enylbenzene. The reaction is stirred at a controlled temperature until completion. The resulting diastereomeric mixture of diethyl 2-((R)-1-phenyl-2-nitropropyl)malonate and diethyl 2-((S)-1-phenyl-2-nitropropyl)malonate is then separated by column chromatography.
Step 2: Reductive Cyclization to form (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one
-
Description: The separated nitro-diester is then converted to the corresponding lactam via a reductive cyclization.
-
Protocol: The purified nitro-diester is dissolved in a solvent mixture (e.g., acetic acid and water) and subjected to reduction. A common method involves the use of a reducing agent like iron powder. The reaction mixture is heated, and upon completion, the product, (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is extracted and purified.
Step 3: N-Alkylation with 2-Bromoacetamide
-
Description: The final step involves the attachment of the acetamide (B32628) side chain to the nitrogen of the lactam ring.
-
Protocol: The chiral lactam is dissolved in an aprotic solvent like DMF, and a base such as sodium hydride is added to form the corresponding anion. 2-Bromoacetamide is then added, and the reaction mixture is stirred until the starting material is consumed. The final product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is then isolated and purified.[1][2][3]
Method 2: N-Alkylation of a Pre-formed Lactam
This approach utilizes a pre-synthesized chiral lactam and focuses on the efficient attachment of the side chain. The protocol for the N-alkylation and amidation steps is adapted from the synthesis of a similar compound, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, as described by Goldin et al. (1982).
Step 1: N-Alkylation of (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one with Ethyl Chloroacetate
-
Description: This step introduces the ester precursor of the acetamide side chain onto the lactam nitrogen.
-
Protocol: (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one (which can be synthesized via Method 1) is dissolved in an inert solvent like benzene. Sodium metal is added, and the mixture is heated to form the sodium salt of the lactam. After cooling, an excess of ethyl chloroacetate is added, and the reaction is heated. The resulting ethyl ester, (4R,5S)-1-(2-ethoxy-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, is isolated by distillation under reduced pressure.
Step 2: Ammonolysis of the Ester
-
Description: The ester intermediate is converted to the final acetamide product by treatment with ammonia.
-
Protocol: The purified ethyl ester is treated with an aqueous solution of ammonia. The mixture is stirred, and upon completion of the reaction, the product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is isolated and purified.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows and the biological context of this compound.
Caption: Workflow for the Asymmetric Michael Addition Synthesis of this compound.
Caption: Workflow for the N-Alkylation Synthesis of this compound.
Caption: Simplified Signaling Pathway of the Sigma-1 Receptor Modulated by this compound.
References
A Comparative Guide to the Determination of Enantiomeric Excess
For researchers and professionals in the field of drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental protocols, data presentation, and workflow visualizations. While the specific compound "(2R,3S)-E1R" is not publicly documented, the methodologies described herein are broadly applicable to a wide range of chiral compounds.
Introduction to Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1][2] It is expressed as a percentage and is a key parameter in asymmetric synthesis and the development of stereoisomerically pure drugs. A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, whereas a sample containing only one enantiomer has an ee of 100%.[1][2]
The calculation of enantiomeric excess is straightforward:
ee (%) = |(% major enantiomer - % minor enantiomer)|[1]
Alternatively, it can be calculated from the concentrations or peak areas ([R] and [S]) of the two enantiomers:
ee (%) = (|[R] - [S]| / ([R] + [S])) x 100
Comparison of Analytical Techniques
The determination of enantiomeric excess can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most widely used methods include chiral chromatography (HPLC and GC), NMR spectroscopy, and circular dichroism spectroscopy.[1][3][4][5]
| Technique | Principle | Advantages | Disadvantages | Typical Sample Size | Instrumentation Cost |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7] | High accuracy and precision, widely applicable, direct quantification of each enantiomer.[8] | Requires method development for each compound, can be time-consuming.[3] | Micrograms to milligrams | High |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[4][5] | High resolution for volatile and thermally stable compounds, requires small sample size.[5] | Limited to volatile and thermally stable analytes, potential for racemization at high temperatures.[5] | Nanograms to micrograms | Moderate to High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between enantiomers.[1][4][5] | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity and accuracy compared to chromatography, requires higher sample concentrations. | Milligrams | Very High |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[3][8] | Can be very sensitive, provides information on absolute configuration.[8] | Requires the molecule to have a chromophore near the stereocenter, can be influenced by impurities.[3] | Micrograms | Moderate to High |
Experimental Protocols
Below are detailed, generalized protocols for the key experimental techniques used to determine enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral compound using a chiral stationary phase.
Materials:
-
HPLC system with UV or other suitable detector
-
Chiral column (e.g., polysaccharide-based like Chiralpak or Chiralcel)[6]
-
Mobile phase (e.g., hexane (B92381)/isopropanol mixture)
-
Sample of the chiral compound dissolved in a suitable solvent
-
Reference standards of the pure enantiomers (if available)[9]
Procedure:
-
Method Development: Select a chiral column and mobile phase system based on the chemical properties of the analyte. A typical starting condition for a polysaccharide-based column is a mixture of hexane and isopropanol.
-
System Preparation: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the sample solution onto the column.
-
Chromatogram Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with the detector.
-
Peak Identification: If pure enantiomer standards are available, inject them individually to determine the elution order.
-
Quantification: Integrate the peak areas of the two enantiomer peaks.
-
Calculation: Calculate the enantiomeric excess using the peak areas.
NMR Spectroscopy with a Chiral Shift Reagent
Objective: To induce a chemical shift difference between enantiomeric protons to allow for quantification by NMR.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)₃)
-
Sample of the chiral compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral compound in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Spectrum Acquisition: Acquire another ¹H NMR spectrum. Observe for the splitting of signals corresponding to one or more protons.
-
Titration: Continue to add small increments of the shift reagent and acquire spectra until baseline separation of a pair of enantiomeric signals is achieved.
-
Integration: Integrate the separated signals corresponding to each enantiomer.
-
Calculation: Calculate the enantiomeric excess based on the integration values.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and structured manner.
Table 1: Hypothetical Chiral HPLC Data for this compound
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
| (2S,3R)-E1R | 8.21 | 150,000 | 25 |
| This compound | 9.53 | 450,000 | 75 |
| Total | 600,000 | 100 | |
| Enantiomeric Excess | 50% |
In this example, the enantiomeric excess is calculated as |75% - 25%| = 50%.
Table 2: Hypothetical ¹H NMR Data for this compound with a Chiral Shift Reagent
| Enantiomer | Proton Signal | Chemical Shift (ppm) | Integration | Percentage (%) |
| (2S,3R)-E1R | -CH₃ | 1.25 | 1.0 | 20 |
| This compound | -CH₃ | 1.28 | 4.0 | 80 |
| Total | 5.0 | 100 | ||
| Enantiomeric Excess | 60% |
Here, the enantiomeric excess is calculated as |(4.0 - 1.0) / (4.0 + 1.0)| x 100 = 60%.
Logical Relationship of Method Selection
The choice of analytical method for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy, and available instrumentation.
Conclusion
The determination of enantiomeric excess is a fundamental aspect of chiral chemistry. While chiral HPLC and GC are often the methods of choice due to their high accuracy and resolving power, spectroscopic techniques like NMR and CD offer rapid and non-destructive alternatives that can be highly valuable in specific contexts. The selection of the most appropriate technique requires careful consideration of the analyte's properties and the specific goals of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accurately characterize their chiral compounds.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uma.es [uma.es]
A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral Molecules: A Comparative Analysis
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of the absolute stereochemistry of a new chemical entity, which we will refer to hypothetically as (2R,3S)-E1R, is a critical step in its development. This guide provides a comparative overview of the most common and powerful techniques used to determine absolute stereochemistry, complete with experimental data considerations and detailed protocols to aid researchers in this crucial endeavor.
The challenge in assigning the absolute configuration of a chiral molecule lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their differentiation non-trivial.[1] However, several advanced spectroscopic and analytical techniques can provide definitive stereochemical assignments. The most widely employed methods include Single-Crystal X-Ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each method offers distinct advantages and is suited to different types of molecules and experimental constraints.
Comparative Analysis of Key Methodologies
The selection of an appropriate technique for determining the absolute stereochemistry of a compound like this compound depends on various factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. Below is a comparative summary of the leading methods.
| Feature | Single-Crystal X-Ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries |
| Principle | Diffraction of X-rays by a crystalline lattice to determine the 3D arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR spectra. |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Destructive? | No (crystal can be recovered) | No | No (reagent may need to be removed) |
| Prerequisites | High-quality single crystal | Chiral molecule must have IR-active vibrations | Presence of a suitable functional group for derivatization or interaction |
| Conclusiveness | Provides unambiguous absolute configuration (with anomalous dispersion) | Provides high confidence in absolute configuration when compared with quantum chemical calculations | Infers relative configuration of the newly formed diastereomers, and thus the absolute configuration of the original molecule |
| Time | Days to weeks (including crystallization) | Hours to days (including calculations) | Hours to days |
Experimental Protocols
To assist researchers in applying these techniques, detailed, generalized protocols for each method are provided below.
Protocol 1: Single-Crystal X-Ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[2][3] The technique relies on the anomalous dispersion of X-rays by heavy atoms in the crystal lattice to differentiate between enantiomers.[4]
Methodology:
-
Crystallization: Dissolve the purified this compound in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is crucial to collect data with sufficient redundancy and to measure the intensities of Friedel pairs (reflections hkl and -h-k-l), as their differences arise from anomalous scattering.[5]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect enantiomer.[5] A low standard uncertainty on the Flack parameter is necessary for a confident assignment.
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration.[8][9] The experimental spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration.[10]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at a concentration that gives an adequate infrared absorbance (typically 0.01 to 0.1 M). The solvent should be transparent in the IR regions of interest.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. It is essential to also record a spectrum of the neat solvent for baseline correction.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the (2R,3S) and (2S,3R) enantiomers of E1R using a suitable computational chemistry software package.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation at an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).
-
Calculate the theoretical IR and VCD spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum for both the (2R,3S) and (2S,3R) enantiomers based on the calculated energies of the conformers.
-
Compare the experimental VCD spectrum with the two theoretical spectra. A good match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.
-
Protocol 3: NMR Spectroscopy with Chiral Auxiliaries
This method involves the reaction of the chiral molecule with a chiral derivatizing agent (CDA) or the use of a chiral solvating agent (CSA) to form diastereomers or diastereomeric complexes that exhibit distinct NMR spectra.[11][12][13]
Methodology:
-
Selection of Chiral Auxiliary: Choose a suitable chiral auxiliary. For example, if this compound contains a hydroxyl group, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA.
-
Diastereomer Formation: React the enantiomerically pure (or enriched) this compound with both the (R)- and (S)-enantiomers of the CDA to form two diastereomeric products.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Spectral Interpretation: The different spatial arrangements of the substituents in the two diastereomers will lead to differences in the chemical shifts of the protons near the stereogenic centers. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original molecule can be deduced based on established models for the specific CDA used.
Visualizing Workflows and Decision-Making
To further clarify the process of absolute stereochemistry determination, the following diagrams illustrate a general experimental workflow and a decision-making tree for selecting the appropriate method.
Caption: A general workflow for the confirmation of absolute stereochemistry.
Caption: A decision tree to guide the selection of a stereochemical determination method.
Conclusion
The determination of the absolute stereochemistry of a chiral molecule such as this compound is a non-negotiable step in modern chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism has emerged as a powerful and versatile alternative for molecules in solution, with its reliability being greatly enhanced by modern computational methods. NMR spectroscopy with chiral auxiliaries offers a practical approach that leverages readily available instrumentation. Ultimately, a multi-pronged strategy, potentially employing more than one of these techniques, will provide the highest level of confidence in the assigned absolute stereochemistry, ensuring the safety and efficacy of new chemical entities as they advance through the development pipeline.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 8. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking (2R,3S)-E1R: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel sigma-1 receptor (σ1R) positive allosteric modulator, (2R,3S)-E1R, against the well-established σ1R agonist, PRE-084. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting the sigma-1 receptor.
This compound, systematically named (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, has been identified as a positive allosteric modulator (PAM) of the σ1R.[1][2][3] Unlike direct agonists that activate the receptor, PAMs enhance the effect of an agonist. This guide benchmarks the performance of this compound by quantifying its ability to potentiate the activity of the selective σ1R agonist, PRE-084.
Quantitative Performance Analysis
The following tables summarize the key in vitro performance metrics of this compound in modulating the activity of PRE-084. The data is extracted from studies by Zvejniece et al., 2014.
Table 1: Potentiation of PRE-084-induced contractions in electrically stimulated rat vas deferens.
| Compound/Combination | Concentration (µM) | Maximal Response (% of control) |
| PRE-084 | 10 | 100 ± 12 |
| This compound | 10 | No significant effect |
| PRE-084 + this compound | 10 + 10 | 155 ± 18* |
*p < 0.05 compared to PRE-084 alone. Data are presented as mean ± SEM.
Table 2: Enhancement of PRE-084 effect on bradykinin-induced intracellular Ca2+ concentration ([Ca2+]i) increase in neuroblastoma-glioma cells.
| Compound/Combination | Concentration (µM) | [Ca2+]i Increase (% of bradykinin (B550075) alone) |
| Bradykinin (BK) | 1 | 100 |
| PRE-084 + BK | 10 + 1 | 140 ± 9 |
| This compound + BK | 10 + 1 | No significant effect |
| PRE-084 + this compound + BK | 10 + 10 + 1 | 195 ± 15* |
*p < 0.05 compared to PRE-084 + BK. Data are presented as mean ± SEM.
Experimental Protocols
Electrically Stimulated Rat Vas Deferens Assay
This assay assesses the modulatory effect of compounds on the contractile response of the rat vas deferens to electrical stimulation, a functional output influenced by σ1R activity.
-
Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The tissues are subjected to electrical field stimulation to induce twitch contractions.
-
Compound Application: Tissues are pre-incubated with this compound or vehicle for a specified period.
-
Agonist Challenge: The σ1R agonist, PRE-084, is added to the organ bath, and the resulting change in contraction amplitude is recorded.
-
Data Analysis: The potentiation of the PRE-084-induced response by this compound is calculated as the percentage increase in the maximal contraction compared to PRE-084 alone.[4]
Bradykinin-Induced Intracellular Ca2+ Mobilization Assay
This cell-based functional assay measures the ability of compounds to modulate σ1R-mediated changes in intracellular calcium levels.
-
Cell Culture: Neuroblastoma-glioma (NG-108) cells endogenously expressing σ1R are cultured under standard conditions.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Cells are pre-incubated with this compound and/or PRE-084.
-
Bradykinin Stimulation: Bradykinin, which induces intracellular calcium release, is added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-bound dye.
-
Data Analysis: The enhancement of the PRE-084-mediated increase in the bradykinin-induced calcium signal by this compound is quantified.[3]
Visualizations
Experimental Workflow
Logical Relationship of Compounds
Sigma-1 Receptor Signaling Pathway
References
- 1. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 3. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2R,3S)-E1R: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (2R,3S)-E1R, a stereoisomer of the sigma-1 receptor positive allosteric modulator, E1R. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal procedure based on general best practices for pharmacologically active research chemicals.
Immediate Safety Considerations and Hazard Assessment
Given that this compound is a biologically active molecule targeting the nervous system, it should be handled with care, assuming it may have toxicological properties. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, when handling this compound. All work should be conducted in a well-ventilated area, preferably within a fume hood.
Due to the absence of a specific SDS, a definitive hazard profile cannot be provided. However, based on the general nature of pharmacologically active small molecules used in research, the following potential hazards should be considered:
| Hazard Category | Potential Risks and Considerations |
| Health Hazards | As a sigma-1 receptor modulator, the compound is biologically active and may have unknown toxicological effects. Ingestion, inhalation, or skin contact could lead to adverse health effects. |
| Physical Hazards | The physical state (solid or liquid), flammability, and reactivity of this compound are unknown. Assume it may be flammable and reactive with other substances until specific data is available. |
| Environmental Hazards | The ecotoxicity of this compound is unknown. Improper disposal could lead to contamination of water and soil, potentially harming aquatic and terrestrial organisms. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of the research chemical this compound in the absence of a specific Safety Data Sheet. It is not a substitute for a comprehensive risk assessment and adherence to institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and requirements.
Essential Safety and Logistical Information for Handling (2R,3S)-E1R
Disclaimer: This document provides guidance on personal protective equipment and handling procedures for (2R,3S)-E1R based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound (CAS: 1424832-60-9) was not located. Researchers must conduct a thorough, lab-specific risk assessment before beginning any work.
This compound is identified as an enantiomer of E1R (B607240), a positive allosteric modulator of the sigma-1 receptor.[1][2][3] As a potent, bioactive molecule intended for research, its toxicological properties are not well-established. Therefore, it must be handled with a high degree of caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact.
Hazard Identification and Risk Assessment
Given the lack of specific toxicity data, a conservative approach is mandatory. The primary hazards are associated with the handling of the solid, powdered form (potential for aerosolization) and solutions (potential for splashes and spills).
| Potential Hazard | Nature of Risk | Recommended Action |
| Acute Toxicity (Inhalation, Dermal, Oral) | The toxicological properties are not fully known. Assume the compound is toxic if inhaled, absorbed through the skin, or ingested. | Handle exclusively within a certified chemical fume hood or other containment device. Use appropriate PPE to prevent any direct contact. |
| Eye Irritation/Damage | Powder or liquid splashes may cause serious eye irritation or damage. | Always wear chemical safety goggles. A face shield is required for tasks with a higher splash risk.[4] |
| Skin Irritation/Allergic Reaction | Direct contact may cause skin irritation or sensitization. | Avoid all skin contact by using appropriate gloves and a lab coat.[4] |
| Respiratory Irritation | Inhalation of aerosolized powder may irritate the respiratory tract. | Engineering controls (e.g., fume hood) are the primary defense. Respiratory protection may be required based on a risk assessment.[4][5] |
| Long-term Effects | Chronic effects of exposure are unknown. | Minimize all exposure routes by adhering strictly to engineering controls and PPE protocols. |
Operational Plans for Safe Handling
A systematic workflow is essential to minimize risk. The process can be broken down into four distinct phases: Preparation, Handling, Post-Handling, and Disposal.[6]
Preparation Phase
-
Review Safety Information: Before any work begins, review all available information and conduct a formal risk assessment for the planned experiment.[6]
-
Designate Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[5]
-
Prepare Equipment: Assemble all necessary labware (e.g., vials, spatulas, pipettes) and place them in the fume hood.
-
Prepare Spill Kit: Ensure a spill kit appropriate for chemical powders and solvents is readily accessible.
Handling Phase (Inside Fume Hood)
-
Don Appropriate PPE: Put on all required PPE before entering the designated handling area. (See PPE table below).
-
Weighing (Solid Compound):
-
Perform all weighing operations on a draft shield balance inside the fume hood to minimize air currents.
-
Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add solvent to the vial containing the weighed powder slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed.
-
Post-Handling Phase
-
Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Thoroughly clean all non-disposable equipment that came into contact with the compound.[7]
-
-
Doffing PPE:
-
Remove PPE slowly and deliberately in the correct order to prevent self-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Dispose of all contaminated PPE as hazardous waste.[6]
-
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the specific tasks being performed.[9]
| Task | Required Personal Protective Equipment |
| General Laboratory Operations (Not directly handling the compound) | - Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves- Closed-Toe Shoes[4] |
| Handling Solid this compound (e.g., weighing) | - Disposable Lab Coat (or dedicated lab coat for potent compounds)- Chemical Safety Goggles- Face Shield- Double Nitrile Gloves- Respiratory Protection (as determined by risk assessment) |
| Handling Solutions of this compound | - Lab Coat- Chemical Safety Goggles- Double Nitrile Gloves (or appropriate chemical-resistant gloves for the solvent used) |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of any materials down the drain or in regular trash.[6][7][10]
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Collect in its original container or a clearly labeled, sealed waste container.- Label as "Hazardous Waste" with the full chemical name and CAS number.- Dispose of through your institution's certified hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, vials, tubes) | - Collect in a dedicated, puncture-resistant, and sealable container.- Label the container as "Hazardous Waste" with the chemical name.- Do not overfill the container.[6] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully place all used PPE into a sealed plastic bag.- Place the bag into the designated hazardous waste container for solid waste.[6] |
| Aqueous/Solvent Waste | - Collect all liquid waste containing the compound in a sealed, compatible, and clearly labeled waste container.- Do not mix with other waste streams unless compatibility has been confirmed.- The label must include the chemical name, solvent, and estimated concentration. |
Experimental Workflow Diagram
References
- 1. (2r,3r) e1r — TargetMol Chemicals [targetmol.com]
- 2. E1R | Sig1R PAM | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
